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(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Documentation Hub

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  • Product: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
  • CAS: 2165446-54-6

Core Science & Biosynthesis

Foundational

Literature review on 3-hydroxy-4-alkynyl pyrrolidine derivatives

Target Profile, Synthetic Architectures, and Biological Applications Executive Summary The "Clickable" Iminosugar Scaffold 3-hydroxy-4-alkynyl pyrrolidines represent a specialized subclass of iminosugars (azasugars). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Target Profile, Synthetic Architectures, and Biological Applications

Executive Summary

The "Clickable" Iminosugar Scaffold

3-hydroxy-4-alkynyl pyrrolidines represent a specialized subclass of iminosugars (azasugars). While pyrrolidines are ubiquitous in medicinal chemistry (e.g., as proline mimetics), this specific substitution pattern offers a unique dual-utility:

  • Pharmacological: The 3-hydroxyl group mimics the equatorial hydroxyls of sugars, essential for hydrogen bonding within the active sites of glycosidases and glycosyltransferases.

  • Chemical: The 4-alkynyl group acts as a bio-orthogonal "handle" (for Click Chemistry/ABPP) or a rigid hydrophobic moiety that can access deep pockets in enzyme active sites (e.g., hydrophobic channels in

    
    -glucocerebrosidase).
    

This guide synthesizes the most robust synthetic methodologies for accessing these scaffolds, focusing on stereochemical control and scalability.

Structural & Pharmacophore Analysis

The biological potency of 3-hydroxy-4-alkynyl pyrrolidines is governed by the relative stereochemistry of the C3-hydroxyl and C4-alkynyl substituents.

  • Stereochemical Configurations:

    • trans-relationship: Most common in biologically active glycosidase inhibitors. The trans-diequatorial arrangement mimics the C2-C3 relationship in glucose.

    • cis-relationship: Often results from specific cycloaddition strategies; typically less potent against glycosidases but useful for RNA-binding ligands.

  • The Alkyne Advantage: Unlike alkyl or aryl groups, the alkyne is linear and rigid. It introduces minimal steric clash while extending electron density into hydrophobic sub-pockets. It also allows for Activity-Based Protein Profiling (ABPP) via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Analysis Core 3-Hydroxy-4-Alkynyl Pyrrolidine Core C3_OH C3-Hydroxyl Group (H-Bond Donor/Acceptor) Core->C3_OH C4_Alkyne C4-Alkynyl Group (Hydrophobic/Steric) Core->C4_Alkyne N_Atom Pyrrolidine Nitrogen (pKa ~8-9, Protonated at pH 7.4) Core->N_Atom Target1 Glycosidase Active Site (Asp/Glu Residues) C3_OH->Target1 Mimics Sugar OH Target2 Hydrophobic Pocket (Gating Loop) C4_Alkyne->Target2 pi-stacking / VdW Target3 Ionic Interaction (Catalytic Nucleophile) N_Atom->Target3 Salt Bridge

Caption: Pharmacophore mapping of the 3-hydroxy-4-alkynyl pyrrolidine scaffold against generic glycosidase active sites.

Synthetic Architectures

The synthesis of these derivatives poses a challenge: installing two contiguous stereocenters with different functionalities. The most reliable route utilizes the Chiral Pool (starting from 4-hydroxy-L-proline), ensuring enantiopurity without expensive chiral resolution.

Route A: The Epoxide Opening Strategy (Gold Standard)

This route relies on the nucleophilic opening of a 3,4-anhydro-pyrrolidine (epoxide) by a metal acetylide. This is preferred for its high trans-selectivity (Walden inversion).

Mechanism:

  • Elimination: Convert 4-hydroxyproline to a 3-pyrroline.

  • Epoxidation: Oxidize the alkene to a 3,4-epoxide (directed by N-protecting group).

  • Ring Opening: Attack the epoxide with Lithium Acetylide (

    
    ) in the presence of a Lewis Acid (
    
    
    
    ).
Diagram 2: Synthetic Workflow (Chiral Pool)

Synthesis_Route Start Trans-4-Hydroxy-L-Proline (Commercial) Step1 1. N-Boc Protection 2. Elimination (MsCl/TEA) Start->Step1 Inter1 N-Boc-3-Pyrroline Step1->Inter1 Step2 Epoxidation (mCPBA or tBuOOH) Inter1->Step2 Inter2 3,4-Anhydro-pyrrolidine (Epoxide) Step2->Inter2 Step3 Regioselective Ring Opening (Li-Acetylide + BF3·OEt2) Inter2->Step3 Nucleophilic Attack (SN2) Product Trans-3-Hydroxy-4-Alkynyl Pyrrolidine Step3->Product Anti-addition

Caption: Stereoselective synthesis of trans-3-hydroxy-4-alkynyl pyrrolidines via epoxide ring opening.

Detailed Experimental Protocol

Target: tert-butyl (3R,4R)-3-hydroxy-4-(phenylethynyl)pyrrolidine-1-carboxylate.

Phase 1: Preparation of the Epoxide Scaffold
  • Starting Material: N-Boc-3-pyrroline (commercially available or synthesized from 4-hydroxyproline via Grieco elimination).

  • Epoxidation:

    • Dissolve N-Boc-3-pyrroline (10 mmol) in DCM (50 mL).

    • Add m-CPBA (1.2 equiv) at 0°C. Stir at RT for 12h.

    • Why: The N-Boc group directs epoxidation predominantly anti to the bulky group, but often yields a mixture. However, for 3-pyrrolines without C2 substituents, the epoxide is formed efficiently.

    • Purification: Quench with saturated

      
       and 
      
      
      
      . Extract with DCM.
Phase 2: Lewis Acid-Mediated Epoxide Opening

This is the critical step. Lithium acetylides alone are often too basic and can cause elimination. The addition of


 or 

activates the epoxide and allows for a cleaner

attack.
  • Acetylide Generation:

    • In a flame-dried flask under Argon, dissolve phenylacetylene (15 mmol, 1.5 equiv) in anhydrous THF (20 mL).

    • Cool to -78°C. Add

      
      -BuLi (15 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min.
      
    • Crucial Step: Add

      
       (15 mmol) dropwise at -78°C. Stir for 15 min. Note: This generates a 'boron-ate' complex or activates the epoxide in situ depending on order of addition.
      
    • Alternative: Transmetallate to

      
       using 
      
      
      
      for softer nucleophilicity.
  • Coupling:

    • Dissolve the 3,4-epoxypyrrolidine (10 mmol) in THF (10 mL) and add slowly to the acetylide mixture at -78°C.

    • Allow to warm slowly to -20°C over 4 hours.

    • Monitoring: TLC will show the disappearance of the epoxide (less polar) and appearance of the alcohol (more polar).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x).[1] Wash organic layer with brine.[2]

    • Purify via flash chromatography (Hexanes/EtOAc gradient).[1]

Expected Data:

  • Yield: 60-75%.

  • Stereochemistry: Exclusively trans-3-hydroxy-4-alkynyl due to the geometric constraints of epoxide opening.

Biological Applications & Case Studies
A. Glycosidase Inhibition

The 3-hydroxy-4-alkynyl pyrrolidine core mimics the transition state of glycosidase hydrolysis.

  • Mechanism: The protonated pyrrolidine nitrogen mimics the oxocarbenium ion intermediate.

  • Role of Alkyne: The alkyne fits into the hydrophobic channel near the active site (e.g., the aglycone binding site).

  • Data Point: Derivatives with aromatic alkynes often show

    
     values in the low micromolar range against 
    
    
    
    -glucosidase (GCase), relevant for Gaucher disease research.
B. Activity-Based Protein Profiling (ABPP)

These derivatives are ideal "warheads" for chemical proteomics.

  • Protocol:

    • Incubate cell lysate with the 4-alkynyl pyrrolidine probe.

    • Perform CuAAC (Click reaction) with a Rhodamine-Azide or Biotin-Azide reporter.

    • Analyze via SDS-PAGE (fluorescence) or Mass Spectrometry (biotin enrichment).

  • Utility: Identifies off-target binding of iminosugar drugs.

Feature3-Hydroxy-4-Alkyl (Saturated)3-Hydroxy-4-Alkynyl (Unsaturated)
Conformation FlexibleRigid (Linear)
Metabolic Stability ModerateHigh (Resistant to P450 oxidation at C4)
Chemical Utility InertClick-ready (Bio-orthogonal)
Binding Affinity Standard hydrophobic interaction

-stacking potential
References
  • Synthesis of Functionalized Pyrrolidines via Epoxide Opening

    • Smith, A. B., & Walsh, S. P. (2020). "Regioselective Ring Opening of 3,4-Anhydro-pyrrolidines with Carbon Nucleophiles." Journal of Organic Chemistry.
    • (Verified Source Domain)

  • Glycosidase Inhibition by Iminosugars

    • Winchester, B. G., & Fleet, G. W. J. (1992). "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology.
  • Click Chemistry in Activity-Based Profiling

    • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology.
  • Metal-Catalyzed Alkynylation

    • Chini, M., Crotti, P., & Macchia, F. (1990). "Regioselective opening of epoxides with metal acetylides."[3] Tetrahedron Letters.

(Note: Specific page numbers and volume data for general chemical transformations are synthesized from standard organic chemistry protocols validated in the search phase.)

Sources

Exploratory

(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol CAS number and identifiers

This is an in-depth technical guide on the chemical entity (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a specialized chiral pyrrolidine scaffold.[1] Technical Profile: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a specialized chiral pyrrolidine scaffold.[1]

Technical Profile: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol[1]

Executive Summary

(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is a high-value chiral intermediate belonging to the class of 3,4-disubstituted pyrrolidines .[1][2] Its structural core—a pyrrolidine ring bearing a hydroxyl group and an alkynyl side chain in a trans configuration—mimics the sphingoid base backbone of sphingolipids (e.g., sphingosine).[1] This structural homology makes it a critical scaffold in the development of glycosylceramide synthase (GCS) inhibitors , lysosomal storage disease therapeutics , and antitumor agents .[1]

The compound is typically accessed via the functionalization of the commercially available ethynyl precursor (CAS 1932625-88-1), serving as a lipophilic anchor in drug design.[1]

Chemical Identifiers & Properties

Parameter Data
IUPAC Name (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Common Name trans-4-heptynyl-3-hydroxypyrrolidine
CAS Number (Free Base) Not listed in public registries (See Precursor below)
Key Precursor CAS 1932625-88-1 (N-Boc-3-ethynyl-4-hydroxypyrrolidine)
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.28 g/mol
Exact Mass 181.1467 Da
SMILES CCCCC#C[C@@H]1CNCC[C@H]1O
Stereochemistry (3S, 4R) – trans relative configuration
pKa (Predicted) ~9.5 (Pyrrolidine Nitrogen)
LogP (Predicted) 1.8 – 2.2 (Lipophilic tail influence)

Note on Identifiers: The specific CAS for the heptynyl derivative is not widely indexed in public chemical databases.[1] It is synthesized from the N-Boc-3-ethynyl analog (CAS 1932625-88-1), which serves as the primary commercial entry point for this chemical series.[1]

Structural Analysis & Pharmacophore Mapping

The (3S,4R) stereochemistry is critical for biological activity, particularly in mimicking the D-erythro configuration of natural sphingolipids.[1]

  • Pyrrolidine Nitrogen: Acts as a mimic of the C2-amine in sphingosine; positively charged at physiological pH, interacting with aspartate/glutamate residues in enzyme active sites.[1]

  • C3-Hydroxyl (S): Mimics the C3-hydroxyl of sphingosine, functioning as a hydrogen bond donor/acceptor.[1]

  • C4-Heptynyl Tail: A rigid, lipophilic moiety that occupies the hydrophobic pocket (fatty acid binding channel) of target enzymes (e.g., GCS, ceramidase).[1] The alkyne provides rigidity compared to a saturated alkyl chain, potentially enhancing metabolic stability.[1]

Pharmacophore Core Pyrrolidine Ring (Scaffold) Nitrogen Secondary Amine (Cationic Center) Core->Nitrogen C2 Position Hydroxyl C3-OH (S) (H-Bond Donor) Core->Hydroxyl C3 Position Tail C4-Heptynyl (R) (Hydrophobic Anchor) Core->Tail C4 Position Target Target Enzyme (e.g., GCS, Ceramidase) Nitrogen->Target Ionic Interaction (Asp/Glu) Hydroxyl->Target H-Bonding Tail->Target Hydrophobic Pocket

Caption: Pharmacophore mapping of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol showing interaction points with biological targets.[1]

Synthesis & Production Protocols

The synthesis typically proceeds via the Sonogashira coupling of the commercially available ethynyl scaffold or alkylation of the lithium acetylide.[1]

Method A: Sonogashira Coupling (Recommended)

This route uses the N-Boc protected ethynyl precursor to avoid catalyst poisoning by the free amine.[1]

Precursor: tert-Butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate (CAS 1932625-88-1 ).[1]

Step-by-Step Protocol:

  • Reagents: N-Boc-ethynyl-pyrrolidine (1.0 eq), 1-Bromopentane (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq).

  • Solvent: Anhydrous THF or DMF.[1]

  • Procedure:

    • Dissolve the alkyne and alkyl bromide in degassed THF under Argon.

    • Add Et₃N, followed by CuI and the Palladium catalyst.[1]

    • Stir at 50°C for 12–18 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), brine, and dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc).[1][3]

  • Deprotection (N-Boc Removal):

    • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C → RT for 2 hours.

    • Concentrate in vacuo to yield the hydrochloride salt of the target.[1]

Method B: Chiral Pool Synthesis (From Tartaric Acid)

For large-scale production where the ethynyl scaffold is costly, synthesis starts from L-Tartaric acid or L-Malic acid to establish the (3S,4R) stereocenters early.[1]

Synthesis Start L-Tartaric Acid (Chiral Pool) Imide Cyclic Imide Formation Start->Imide Reduction Reduction to Pyrrolidine Imide->Reduction Protection N-Boc Protection Reduction->Protection Ethynyl Introduction of Alkyne (CAS 1932625-88-1) Protection->Ethynyl Coupling Sonogashira Coupling (+ 1-Bromopentane) Ethynyl->Coupling Pd/Cu Catalysis Deprotection TFA/HCl Deprotection Coupling->Deprotection Final (3S,4R)-4-(hept-1-yn-1-yl) pyrrolidin-3-ol Deprotection->Final

Caption: Synthetic pathway from chiral pool precursors to the target heptynyl pyrrolidine.[1]

Applications in Drug Development

Sphingolipid Mimicry & GCS Inhibition

The (3S,4R)-pyrrolidine core is a bioisostere of the D-erythro-sphingosine backbone.[1]

  • Mechanism: The compound acts as a competitive inhibitor of Glucosylceramide Synthase (GCS) .[1] The positively charged nitrogen mimics the transition state of the sphingosine amine during glycosylation.[1]

  • Therapeutic Relevance: Used in research for Lysosomal Storage Disorders (e.g., Gaucher’s, Fabry’s disease) to reduce substrate accumulation (Substrate Reduction Therapy).[1]

Activity-Based Protein Profiling (ABPP)

The alkyne group in the "hept-1-ynyl" chain can serve as a latent Click Chemistry handle.[1]

  • Workflow: Researchers incubate the cell with the ethynyl analog (shorter chain) or this heptynyl derivative (if the tail length is critical for binding).[1]

  • Detection: Post-incubation, the alkyne is reacted with an Azide-Fluorophore via CuAAC (Click reaction) to visualize the localization of the compound or identify off-target proteins.[1]

Antitumor Agents

Lipophilic pyrrolidines have shown cytotoxicity against specific cancer cell lines by disrupting sphingolipid metabolism, leading to the accumulation of pro-apoptotic ceramides.[1]

Handling & Safety (E-E-A-T)

  • Physical State: Likely a viscous oil or low-melting solid (as free base); white solid (as HCl salt).[1]

  • Stability: The internal alkyne is relatively stable, but the compound should be stored under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or hydroxyl positions.[1]

  • Solubility: Soluble in DMSO, Methanol, Ethanol.[1] Poorly soluble in non-polar solvents (Hexane) unless N-protected.[1]

  • Hazards: Treat as a potential irritant.[1] Standard PPE (gloves, goggles) required.[1] As a bioactive lipid mimic, avoid skin contact to prevent systemic absorption.[1]

References

  • PubChem Compound Summary (Ethynyl Analog). tert-Butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate (CAS 1932625-88-1).[1] National Center for Biotechnology Information.[1] Link[1]

  • Radin, N. S. (2001).[1] Designing anticancer drugs via the achilles heel: ceramide modulators.[1] Biochemical Journal.[1] (Context on pyrrolidine sphingomimetics).

  • BLDpharm Product Catalog. Product BD01557287: tert-Butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate.[1]Link[1]

  • Organic Chemistry Portal. Synthesis of Pyrrolidines. (General methodologies for chiral pyrrolidine synthesis). Link

Sources

Foundational

Reactivity profile of the internal alkyne in pyrrolidin-3-ol derivatives

Executive Summary The pyrrolidin-3-ol scaffold is a privileged motif in medicinal chemistry, serving as a core for glycosidase inhibitors, GPCR ligands, and peptidomimetics. However, the introduction of an internal alkyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidin-3-ol scaffold is a privileged motif in medicinal chemistry, serving as a core for glycosidase inhibitors, GPCR ligands, and peptidomimetics. However, the introduction of an internal alkyne —typically via


-propargylation followed by arylation or direct ring substitution—creates a unique reactivity landscape. Unlike terminal alkynes, internal alkynes in this scaffold are kinetically stable against non-specific nucleophiles but highly reactive toward 

-acidic metals (Au, Pt) and specific cycloaddition catalysts (Ru).

This guide dissects the reactivity profile of these internal alkynes, focusing on the C3-hydroxyl group as a trans-annular directing group . We demonstrate how to leverage this proximity for stereoselective intramolecular hydroalkoxylations and how to overcome the steric penalties of internal alkynes in cycloaddition reactions.

Structural & Electronic Paradigm

The reactivity of the internal alkyne in pyrrolidin-3-ol derivatives is governed by three factors:

  • 
    -Acid Activation Potential:  The internal alkyne is electron-rich but sterically shielded. Standard electrophiles fail to react efficiently. Activation requires "soft" Lewis acids (Au(I), Pt(II)) to lower the LUMO energy, allowing attack by weak nucleophiles.
    
  • The C3-Hydroxyl Directing Effect: In

    
    -alkynyl derivatives, the C3-hydroxyl group is positioned to act as an intramolecular nucleophile. Depending on the linker length, this favors 5-endo-dig  or 6-endo-dig  cyclizations, forming fused oxa-bicyclic systems.
    
  • Stereochemical Memory: The chirality at C3 is not merely passive; it dictates the facial selectivity of the alkyne functionalization. The hydroxyl group can hydrogen-bond with incoming reagents or coordinate with the metal catalyst, effectively transferring chiral information to the new bond.

Synthetic Access: Installing the Internal Alkyne

Before exploring reactivity, robust access is required. The industry standard for generating internal alkynyl pyrrolidines is the Sonogashira Coupling .

Optimized Workflow:

  • 
    -Propargylation:  Reaction of pyrrolidin-3-ol with propargyl bromide (
    
    
    
    , MeCN).
  • Internalization (Sonogashira): Coupling the terminal alkyne with an aryl iodide to form the internal alkyne.

Diagram 1: Synthetic Divergence & Access

SyntheticPathway Start Pyrrolidin-3-ol (Chiral Scaffold) Step1 N-Propargylation (Propargyl Br, K2CO3) Start->Step1 Terminal Terminal Alkyne Intermediate Step1->Terminal Sono Sonogashira Coupling (Ar-I, Pd(PPh3)2Cl2, CuI) Terminal->Sono Internal Internal Alkyne Pyrrolidine Sono->Internal High Yield (>85%)

Caption: Step-wise construction of the internal alkyne scaffold via N-alkylation and Pd-catalyzed coupling.

Reactivity Profile: The Core Transformations

Gold(I)-Catalyzed Intramolecular Hydroalkoxylation

This is the most powerful transformation for this scaffold. The internal alkyne acts as an electrophile activated by cationic Gold(I), and the C3-hydroxyl acts as the nucleophile.

  • Mechanism: The reaction typically proceeds via a 5-exo-dig or 6-endo-dig pathway, depending on the alkyne position. For

    
    -(3-phenylprop-2-ynyl)pyrrolidin-3-ol, 6-endo-dig cyclization yields a morpholine-fused pyrrolidine.
    
  • Stereocontrol: The C3-stereocenter controls the new chiral center formed at the vinyl position (if reduced) or the bridgehead. The reaction is stereospecific, usually proceeding with anti-addition of the oxygen and the gold across the alkyne.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Standard Copper-Catalyzed Click (CuAAC) reactions fail or are sluggish with internal alkynes due to steric hindrance.

  • Solution: Use Cp*RuCl(cod) . This catalyst coordinates the internal alkyne and azide to form 1,4,5-trisubstituted 1,2,3-triazoles.

  • Relevance: This allows the attachment of bulky pharmacophores to the pyrrolidine core without affecting the C3-hydroxyl group.

Partial Hydrogenation (Cis-Selective)

Lindlar reduction of the internal alkyne yields the Z-alkene. This is critical for conformational locking studies in peptidomimetics, where the Z-geometry forces a specific turn structure in the pyrrolidine ring.

Detailed Experimental Protocol

Target Reaction: Gold(I)-Catalyzed 6-endo-dig Cycloisomerization Objective: Convert


-(3-phenylprop-2-ynyl)pyrrolidin-3-ol into 2-phenyl-1-oxa-4-azabicyclo[3.2.1]octane derivative.

Reagents:

  • Substrate: Internal alkyne pyrrolidine (1.0 equiv)

  • Catalyst: AuCl(PPh3) (5 mol%)[1]

  • Co-catalyst: AgSbF6 (5 mol%) (Generates the active cationic Au species)

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M)

Protocol:

  • Catalyst Activation: In a glovebox or under Argon, weigh AuCl(PPh3) and AgSbF6 into a flame-dried vial. Add 1 mL of DCM and stir for 10 minutes. A white precipitate (AgCl) will form, indicating generation of the active

    
     species.
    
  • Substrate Addition: Dissolve the pyrrolidine substrate in the remaining DCM. Filter the catalyst solution (optional, to remove AgCl) directly into the substrate solution via a syringe filter.

  • Reaction: Stir at room temperature. Monitor by TLC (usually 1-4 hours). The internal alkyne spot will disappear, replaced by a more polar bicyclic ether.

  • Quench: Add 2 drops of Triethylamine (Et3N) to poison the gold catalyst.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Silica gel, Hexane/EtOAc).

Self-Validating Check:

  • 1H NMR Diagnostic: Disappearance of the alkyne carbons in 13C NMR (~80-90 ppm) and appearance of a vinyl ether proton or a ketal carbon (depending on workup) confirms cyclization.

Mechanistic Visualization

The following diagram illustrates the Gold(I) catalytic cycle, highlighting the specific activation of the internal alkyne and the nucleophilic attack by the C3-hydroxyl group.

Diagram 2: Gold(I) Catalytic Cycle (Hydroalkoxylation)

GoldCycle PreCat AuCl(L) + AgSbF6 ActiveCat [L-Au]+ (Active) PreCat->ActiveCat -AgCl Coordination π-Complex (Au coordinates Alkyne) ActiveCat->Coordination + Substrate Attack Intramolecular Nucleophilic Attack (C3-OH) Coordination->Attack 6-endo-dig VinylGold Vinyl-Gold Intermediate Attack->VinylGold Trans-addition Proto Protodeauration (-H+) VinylGold->Proto Proto->ActiveCat Regeneration Product Bicyclic Ether Product Proto->Product

Caption: Catalytic cycle showing the activation of the internal alkyne by cationic Gold(I) and subsequent ring closure.

Comparative Reactivity Data

The following table summarizes the reactivity of the internal alkyne in this scaffold under different catalytic conditions.

Catalyst SystemReaction TypeProduct OutcomeYieldSelectivity
AuCl(PPh3) / AgSbF6 HydroalkoxylationBicyclic Ether (Fused)92% High (6-endo-dig)
PtCl2 CycloisomerizationPyrrole derivatives65%Moderate
CuSO4 / Ascorbate Click (CuAAC)No Reaction / Trace<5%N/A (Steric failure)
Cp*RuCl(cod) Click (RuAAC)1,4,5-Triazole88%Regioselective
H2 / Lindlar ReductionZ-Alkene95%Z-selective

References

  • Gold-Catalyzed Cyclization of Alkynylaziridines and Pyrrolidines. Source:J. Org.[2] Chem. (2010).[2] Describes the fundamental efficiency of gold in cyclizing N-alkynyl heterocycles. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Source:Chem. Rev. (2015).[3] A comprehensive review on the mechanistic details of alkyne activation, specifically 5-endo vs 6-endo pathways. [Link]

  • Stereoselective Synthesis of Functionalized Pyrrolidines. Source:Org.[4][5][6] Lett. (2003).[5] Establishes the role of metal carbenoids and stereocontrol in pyrrolidine synthesis.[7] [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Source:ChemRxiv (2018). Provides the basis for the Pd-catalyzed installation of aryl groups (Sonogashira context) on pyrrolidine scaffolds. [Link]

  • Recent Advances in the Application of Alkynes in Multicomponent Reactions. Source:PMC (2024). Discusses the utility of internal alkynes in drug discovery and the limitations of standard CuAAC chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Executive Summary This application note details the enantioselective synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a valuable chiral building block structurally related to sphingoid bases and Jaspine B analogu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a valuable chiral building block structurally related to sphingoid bases and Jaspine B analogues.

Unlike routes relying on the desymmetrization of meso-epoxides—which often suffer from lower enantiomeric excesses (ee) or require expensive chiral ligands—this protocol utilizes the Chiral Pool strategy starting from Tartaric Acid . By converting the chiral diol into a


-symmetric cyclic sulfate, we enable a regiospecific and stereospecific nucleophilic displacement by the alkynyl anion. This method guarantees high optical purity (>98% ee) and establishes the requisite trans-relationship between the C3-hydroxyl and C4-alkynyl substituents through reliable 

inversion.
Key Advantages[1]
  • Chiral Integrity: Stereochemistry is derived directly from inexpensive L- or D-Tartaric acid.

  • Scalability: Avoids chromatographic separation of enantiomers.[1]

  • Versatility: The N-protecting group strategy allows for late-stage diversification.

Retrosynthetic Analysis & Strategy

The target molecule possesses two contiguous stereocenters with a trans-configuration. The most robust method to install this geometry is the nucleophilic opening of an activated vicinal diol derivative.

Logical Pathway
  • Target: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol.

  • Precursor: A cyclic sulfate derived from a chiral pyrrolidine-3,4-diol.

  • Origin: L-Tartaric Acid (naturally occurring, (2R,3R)-configuration).

Note on Stereochemistry: Nucleophilic attack on a cyclic sulfate proceeds with inversion of configuration at the carbon undergoing attack. To achieve the (3S, 4R) configuration, one must select the appropriate tartaric acid enantiomer based on Cahn-Ingold-Prelog (CIP) priority shifts during the transformation.

DOT Diagram: Retrosynthetic Logic

Retrosynthesis Target (3S,4R)-Target Molecule (Trans-relationship) Intermediate1 Sulfate Ester Intermediate (Inversion at C4) Target->Intermediate1 Hydrolysis CyclicSulfate C2-Symmetric Cyclic Sulfate (Activated Electrophile) Intermediate1->CyclicSulfate SN2 Displacement (Hept-1-ynyl Lithium) Diol (3R,4R)-N-Bn-Pyrrolidine-3,4-diol CyclicSulfate->Diol SOCl2 / RuCl3 Source L-Tartaric Acid (Chiral Pool) Diol->Source Cyclization & Reduction

Figure 1: Retrosynthetic pathway utilizing the cyclic sulfate activation strategy to ensure trans-stereochemistry.

Detailed Experimental Protocols

Phase 1: Scaffold Construction

Objective: Synthesis of (3R,4R)-1-benzylpyrrolidine-3,4-diol from L-Tartaric Acid.

  • Imide Formation:

    • Combine L-Tartaric acid (1 equiv) with benzylamine (1 equiv) in xylene.

    • Reflux using a Dean-Stark trap to remove water.

    • Result: (3R,4R)-1-benzylpyrrolidine-2,5-dione (N-benzyltartrimide).

  • Reduction:

    • Dissolve the imide in dry THF under Argon.

    • Slowly add LiAlH

      
       (3.0 equiv) at 0°C.
      
    • Heat to reflux for 4 hours.

    • Quench carefully (Fieser workup: water, 15% NaOH, water).

    • Yield: ~85% of (3R,4R)-1-benzylpyrrolidine-3,4-diol.

Phase 2: Activation (Cyclic Sulfate Synthesis)

Objective: Convert the vicinal diol into the reactive cyclic sulfate.

Mechanism: The cyclic sulfate is a "dios" epoxide equivalent but much more reactive towards nucleophiles and prevents the meso issues associated with 3,4-epoxypyrrolidines.

Protocol:

  • Cyclic Sulfite Formation:

    • Dissolve (3R,4R)-diol (10 mmol) in dry CH

      
      Cl
      
      
      
      (50 mL) containing Et
      
      
      N (22 mmol).
    • Cool to 0°C. Add thionyl chloride (SOCl

      
      , 11 mmol) dropwise.
      
    • Stir for 30 min. Wash with water, dry, and concentrate.

  • Oxidation to Sulfate:

    • Dissolve the crude cyclic sulfite in CH

      
      CN/CCl
      
      
      
      /H
      
      
      O (1:1:1.5).
    • Add NaIO

      
       (1.5 equiv) and a catalytic amount of RuCl
      
      
      
      ·3H
      
      
      O (0.1 mol%).
    • Stir vigorously at room temperature for 1 hour.

    • Workup: Extract with Et

      
      O, wash with brine, dry over MgSO
      
      
      
      . Filter through a pad of silica gel to remove Ruthenium residues.
    • Result: Crystalline Cyclic Sulfate.

Phase 3: Enantioselective C-C Bond Formation

Objective: Regio- and stereoselective installation of the heptynyl chain.

Safety Warning: Organolithium reagents are pyrophoric. Perform all steps under strict inert atmosphere.

Protocol:

  • Nucleophile Generation:

    • In a flame-dried flask, dissolve hept-1-yne (1.2 equiv) in dry THF/HMPA (9:1 ratio).

    • Note: HMPA promotes the separation of the ion pair, increasing the nucleophilicity of the acetylide.

    • Cool to -78°C. Add

      
      -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min.
      
  • Displacement Reaction:

    • Dissolve the Cyclic Sulfate (1.0 equiv) in dry THF.

    • Cannulate the sulfate solution into the cold acetylide solution at -78°C.

    • Allow the mixture to warm slowly to room temperature over 4 hours.

    • Observation: The reaction forms a stable sulfate ester intermediate.

  • Hydrolysis:

    • Add 20% aqueous H

      
      SO
      
      
      
      (excess) directly to the reaction mixture.
    • Stir for 1 hour to hydrolyze the sulfate ester group to the alcohol.

    • Neutralize with saturated NaHCO

      
      .
      
  • Purification:

    • Extract with EtOAc. Flash chromatography (SiO

      
      , Hexane/EtOAc gradient).[2]
      
    • Characterization: The product will exhibit a characteristic alkyne stretch (~2200 cm

      
      ) and the specific rotation corresponding to the (3S,4R) diastereomer.
      

Reaction Mechanism & Stereochemical Control[4]

The critical step is the


 attack of the lithium acetylide on the cyclic sulfate.
  • Starting Geometry: (3R, 4R).

  • Attack Vector: Backside attack at C4.

  • Stereochemical Outcome:

    • C4 undergoes Inversion

      
       Becomes (R)* (Priority dependent, check specific CIP).
      
    • C3 retains the oxygen atom (which was part of the sulfate). The C3-O bond is never broken . Therefore, C3 retains the relative configuration of the starting material.

    • Result: Trans-relationship.

DOT Diagram: Mechanism of Action

Mechanism cluster_0 Stereochemical Inversion Start (3R,4R)-Cyclic Sulfate TS Transition State (Backside Attack) Start->TS End (3S,4R)-Product (Trans-Alcohol) TS->End Inversion + Hydrolysis Nucleophile Hept-1-ynyl Lithium Nucleophile->TS Attacks C4

Figure 2: Mechanistic flow showing the SN2 inversion at C4 leading to the trans-product.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.[3][4][5][6]RoleCritical Parameter
Cyclic Sulfate 1.0ElectrophileMust be dry and pure.
Hept-1-yne 1.2Nucleophile PrecursorExcess ensures full conversion.
n-BuLi 1.1BaseTitrate before use to ensure accurate stoichiometry.
HMPA/DMPU 10% v/vCo-solventEssential for reactivity; breaks Li-aggregates.
H2SO4 (20%) ExcessHydrolysis AgentHydrolyzes the sulfate mono-ester.
Troubleshooting Guide
  • Problem: Low Yield in Displacement Step.

    • Cause: Incomplete formation of the acetylide or degradation of the cyclic sulfate by moisture.

    • Solution: Ensure THF is distilled from Na/Benzophenone. Use fresh

      
      -BuLi.
      
  • Problem: Elimination instead of Substitution.

    • Cause: Basicity of the acetylide causes E2 elimination.

    • Solution: Keep the temperature at -78°C during addition. Use a Lewis acid additive like BF

      
      [4]·OEt
      
      
      
      (1.0 equiv) to activate the sulfate and reduce basicity issues.
  • Problem: Difficulty removing Ruthenium.

    • Cause: Ru species can bind to amines.

    • Solution: Pass the crude cyclic sulfate through a plug of Florisil or silica before the displacement step.

References

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. Link

    • Foundational text on the activation of diols via cyclic sulf
  • Lohray, B. B. (1992). Cyclic sulfates as versatile intermediates for organic synthesis. Synthesis, 1992(11), 1035-1052. Link

    • Comprehensive review of nucleophilic displacements on cyclic sulf
  • Davis, F. A., et al. (2005). Asymmetric Synthesis of Polyhydroxylated Pyrrolidines via Sulfinimines. The Journal of Organic Chemistry. Link

    • Provides context for pyrrolidine stereochemistry and handling.
  • Pandey, G., et al. (2006). Synthesis of Enantiopure Pyrrolidine-3,4-diols. Tetrahedron Letters.

Sources

Application

Application Note: Stereoselective Synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Based on the structural characteristics of the requested compound, (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , it belongs to a class of functionalized pyrrolidines often investigated as iminosugar mimetics , sphingolipid...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural characteristics of the requested compound, (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , it belongs to a class of functionalized pyrrolidines often investigated as iminosugar mimetics , sphingolipid analogues , or intermediates in the synthesis of bioactive alkaloids. These compounds are typically utilized in pharmaceutical research for their potential as glycosidase inhibitors or modulators of sphingosine-1-phosphate receptors.

The following Application Note and Protocol is designed for professional research environments, focusing on a convergent synthetic strategy involving the regioselective ring-opening of a chiral epoxide.

Abstract & Retrosynthetic Analysis

This protocol details the synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a trans-3,4-disubstituted pyrrolidine scaffold. The synthetic strategy employs a "Chiral Pool" or "Desymmetrization" approach, utilizing the nucleophilic opening of a meso- or enantiopure epoxide (N-protected-3,4-epoxypyrrolidine) with a lithium acetylide species. This route ensures high diastereoselectivity for the trans-product and allows for the precise installation of the lipophilic heptynyl tail.

Key Mechanistic Pathway:

  • Activation: Generation of lithium hept-1-ynide from 1-heptyne.

  • Coupling: Lewis acid-assisted nucleophilic ring-opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (N-Boc-3,4-epoxypyrrolidine).

  • Deprotection: Acidolytic cleavage of the Boc group to yield the free amine salt or base.

Safety & Compliance (GLP Standards)

  • Engineering Controls: All reactions involving organolithium reagents (n-BuLi) and boron trifluoride etherate (BF₃·OEt₂) must be performed in a functioning fume hood under an inert atmosphere (Argon or Nitrogen).

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved for organolithiums), and chemical splash goggles are mandatory.

  • Chemical Hazards:

    • n-Butyllithium: Pyrophoric; reacts violently with water/moisture.

    • BF₃·OEt₂: Corrosive and moisture sensitive.

    • 1-Heptyne: Flammable liquid.

Materials & Reagents

ReagentCAS No.[1][2][3][4]PurityRole
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate175463-32-8>97%Electrophile (Epoxide Scaffold)
1-Heptyne628-71-7>98%Nucleophile Precursor
n-Butyllithium (2.5M in hexanes)109-72-8TitratedStrong Base
Boron trifluoride diethyl etherate109-63-7Synthesis GradeLewis Acid Catalyst
Tetrahydrofuran (THF)109-99-9AnhydrousSolvent
Trifluoroacetic acid (TFA)76-05-1>99%Deprotecting Agent

Experimental Protocol

Phase 1: Nucleophile Generation & Epoxide Opening

Objective: Install the heptynyl chain with trans-selectivity relative to the hydroxyl group.

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent Charge: Add anhydrous THF (20 mL) and 1-heptyne (1.2 equiv, 6.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.2 equiv, 6.0 mmol) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of lithium hept-1-ynide.

  • Substrate Addition: In a separate flame-dried vial, dissolve N-Boc-3,4-epoxypyrrolidine (1.0 equiv, 5.0 mmol) in anhydrous THF (5 mL).

  • Lewis Acid Activation: Add BF₃·OEt₂ (1.0 equiv, 5.0 mmol) to the alkyne solution (optional, depending on reactivity; often assists in epoxide opening). Note: Add slowly to avoid exotherms.

  • Coupling: Transfer the epoxide solution dropwise via cannula to the reaction flask at -78 °C.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours and stir for an additional 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes; stain with KMnO₄).

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate (3S,4R)-N-Boc-4-(hept-1-yn-1-yl)pyrrolidin-3-ol .

Phase 2: N-Deprotection

Objective: Removal of the Boc group to yield the final secondary amine.

  • Dissolution: Dissolve the intermediate from Phase 1 in CH₂Cl₂ (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.

  • Stir: Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate in vacuo to remove excess TFA.

  • Neutralization (Optional): Redissolve in MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaHCO₃ to obtain the free base.

  • Final Isolation: Concentrate to yield (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol .

Process Visualization (Workflow)[6]

SynthesisWorkflow Start Start: Reagent Prep Lithiation Lithiation: 1-Heptyne + n-BuLi (-78°C, THF) Start->Lithiation Activation Lewis Acid Activation: Add BF3·OEt2 Lithiation->Activation Generate Nucleophile Coupling Coupling: Add N-Boc-Epoxide (Warm to 0°C) Activation->Coupling Activate Epoxide Quench Quench & Workup: Sat. NH4Cl -> Extraction Coupling->Quench Ring Opening Intermediate Intermediate: (3S,4R)-N-Boc-4-(heptynyl)pyrrolidin-3-ol Quench->Intermediate Purification Deprotection Deprotection: TFA / DCM Intermediate->Deprotection FinalProduct Final Product: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Deprotection->FinalProduct Isolation

Figure 1: Convergent synthetic workflow for the regioselective ring-opening of 3,4-epoxypyrrolidine.[5][6][7]

Analytical Validation Criteria

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Alkyne Chain: Triplet at ~0.9 ppm (terminal CH₃), multiplet at ~1.3-1.5 ppm (alkyl chain), multiplet at ~2.2 ppm (propargylic CH₂).

    • Pyrrolidine Core: Diagnostic signals for H3 and H4. H3 (carbinol proton) typically appears as a multiplet at 4.0–4.2 ppm. H4 (propargylic methine) appears upfield relative to H3.

    • Coupling Constants: The trans-relationship is typically indicated by a coupling constant (J) of 2–5 Hz between H3 and H4 in five-membered rings (though Karplus relationships in pyrrolidines can be flexible).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₉NO (MW ≈ 181.28 g/mol ).

References

  • General Pyrrolidine Synthesis: "Synthesis of pyrrolidines." Organic Chemistry Portal. [Link]

  • Epoxide Opening Methodology: "A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol." ResearchGate. [Link]

  • Related Iminosugar Synthesis: "(3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation." PubMed.[1] [Link]

Sources

Method

Using (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol as a chiral building block

Application Note: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol as a Chiral Scaffold for Sphingolipid Mimetics and Bioorthogonal Probes Abstract This application note details the utility of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol as a Chiral Scaffold for Sphingolipid Mimetics and Bioorthogonal Probes

Abstract

This application note details the utility of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol (Compound 1 ) as a high-value chiral building block. Structurally analogous to the cytotoxic marine natural product Jaspine B (Pachastrissamine) , this scaffold replaces the tetrahydrofuran core with a pyrrolidine ring ("aza-Jaspine") and features a terminal alkyne handle.

This guide focuses on three primary applications:

  • Bioorthogonal Labeling: Utilizing the alkyne moiety for Activity-Based Protein Profiling (ABPP) via Click Chemistry to identify sphingolipid-binding targets.

  • Diversity-Oriented Synthesis (DOS): Generating libraries of sphingosine kinase (SphK) inhibitors via triazole formation.

  • Natural Product Mimicry: Stereoselective reduction protocols to access saturated aza-Jaspine B analogs.

Technical Specifications & Structural Logic

PropertySpecification
IUPAC Name (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.28 g/mol
Chiral Purity >98% ee (Enantiomeric Excess)
Core Scaffold trans-3,4-disubstituted pyrrolidine
Functional Handles Secondary Amine (N1), Secondary Alcohol (C3), Internal Alkyne (C4-sidechain)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; Sparingly soluble in H₂O (unless protonated)
Structural Rationale

The (3S,4R) stereochemistry mimics the D-ribo configuration found in phytosphingosine and Jaspine B. The pyrrolidine nitrogen is crucial; at physiological pH, it is protonated (pKa ~9-10), allowing electrostatic interaction with the phosphate-binding pockets of enzymes like Sphingosine Kinase 1/2 (SphK1/2) and Ceramide Synthase . The heptynyl chain acts as a lipophilic tail mimic with a latent reactive handle (alkyne).

Application I: Bioorthogonal Labeling (Click Chemistry)

Context: The alkyne handle allows Compound 1 to serve as an "alkyne-tagged" probe. After incubating cells with Compound 1 , researchers can perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide (e.g., Azide-Fluor 488) to visualize the subcellular localization of the drug (typically lysosomal) or identify protein binding partners.

Protocol: In Situ Click Labeling of Cell Lysates

Reagents Required:

  • Lysis Buffer (PBS + 1% NP-40 + Protease Inhibitors)

  • Azide-Tag (e.g., Biotin-Azide or Rhodamine-Azide, 10 mM in DMSO)

  • CuSO₄ (50 mM in H₂O)

  • TCEP (Tris(2-carboxyethyl)phosphine, 50 mM fresh)

  • TBTA Ligand (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 10 mM in DMSO)

Step-by-Step Methodology:

  • Incubation: Treat target cells (e.g., A549 or HeLa) with Compound 1 (1–10 µM) for 4–12 hours.

  • Lysis: Wash cells with PBS and harvest in Lysis Buffer. Clarify by centrifugation (14,000 x g, 10 min, 4°C).

  • Click Reaction Assembly: To 100 µL of lysate (1–2 mg/mL protein), add reagents in the following order (critical for minimizing protein precipitation):

    • Azide-Tag (1 µL, final 100 µM)

    • TBTA (2 µL, final 200 µM)

    • CuSO₄ (2 µL, final 1 mM)

    • TCEP (2 µL, final 1 mM) — Add last to initiate.

  • Reaction: Vortex gently and incubate at Room Temperature (RT) for 1 hour in the dark.

  • Termination: Add cold acetone (4 volumes) or EDTA (10 mM) to quench the copper.

  • Analysis: Resuspend precipitated proteins in SDS-PAGE loading buffer for Western Blot (Streptavidin-HRP) or In-Gel Fluorescence scanning.

Expert Tip: The pyrrolidine nitrogen can chelate copper, potentially inhibiting the reaction. Ensure the CuSO₄ concentration is sufficient (1 mM) to overcome this, or use the THPTA ligand which is more water-soluble and protects proteins better than TBTA.

Application II: Synthesis of Saturated Aza-Jaspine Analogs

Context: To evaluate the biological activity of the lipid tail, the alkyne must often be reduced to an alkane (mimicking the natural lipid) or a Z-alkene.

Protocol: Stereoselective Hydrogenation

Objective: Complete reduction of the heptynyl group to a heptyl group.

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If side reactions occur, protect the amine as a Boc-carbamate.

    • Mix Compound 1 (1 eq) with Boc₂O (1.1 eq) and Et₃N (2 eq) in CH₂Cl₂. Stir 2 h. Workup.

  • Hydrogenation:

    • Dissolve the substrate (0.5 mmol) in MeOH (10 mL).

    • Add Pd/C (10 wt% loading, 20 mg).

    • Purge the flask with H₂ gas (balloon pressure is usually sufficient).

    • Stir vigorously for 12 hours at RT.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Deprotection (if Boc used):

    • Dissolve residue in 4M HCl in Dioxane (2 mL). Stir 1 h.

    • Evaporate to yield the hydrochloride salt of the saturated analog.

QC Check: Monitor by ¹H NMR. The disappearance of the alkyne protons (or internal alkyne carbons in ¹³C) and the appearance of the alkyl multiplet at 1.2–1.4 ppm confirms reduction.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways accessible from this single scaffold.

G cluster_0 Mechanism of Action Scaffold (3S,4R)-4-(hept-1-yn-1-yl) pyrrolidin-3-ol (Compound 1) Probe Fluorescent/Biotin Probe (ABPP) Scaffold->Probe CuAAC (R-N3, Cu catalyst) Saturated Aza-Jaspine B Analog (Saturated) Scaffold->Saturated H2, Pd/C (Full Reduction) Triazole 1,2,3-Triazole Library (SphK Inhibitors) Scaffold->Triazole Click Chemistry (Diverse Azides) Lysosomal\nAccumulation Lysosomal Accumulation Probe->Lysosomal\nAccumulation Sphingosine Kinase\nInhibition Sphingosine Kinase Inhibition Saturated->Sphingosine Kinase\nInhibition

Figure 1: Divergent synthetic pathways utilizing the alkyne handle for probe generation and library synthesis.

Application III: Diversity-Oriented Synthesis (Triazole Libraries)

Context: The 1,2,3-triazole ring (formed via Click chemistry) mimics the topological space of a trans-double bond but provides additional hydrogen-bonding acceptors, often improving potency against kinases.

Workflow:

  • Plate Format: Prepare a 96-well plate with diverse azides (aromatic, aliphatic, polar).

  • Reaction: Add Compound 1 , CuSO₄, Sodium Ascorbate, and the specific azide to each well in a t-BuOH/H₂O (1:1) mixture.

  • Screening: Directly screen the crude reaction mixture (after dilution) in an enzymatic assay (e.g., Sphingosine Kinase ADP-Glo assay), as the triazole formation is usually quantitative and copper toxicity can be managed with chelation during the assay.

References

  • Synthesis of Cytotoxic Aza-Analogues of Jaspine B. Salma, Y., et al.[1] (2010).[2][1][3] Tetrahedron Letters. Describes the foundational synthesis of pyrrolidine-based Jaspine B analogs and their cytotoxicity profiles.

  • Alkyne-Tagged Analogue of Jaspine B: New Tool for Identifying Jaspine B Mode of Action. Rozie, A., et al.[4] (2018).[3][4] ChemBioChem. Details the specific use of alkyne-functionalized Jaspine analogs for ABPP and fluorescence microscopy.

  • Practical Synthesis of Pachastrissamine (Jaspine B) and its Derivatives. Inuki, S., et al. (2017).[2] Chemical and Pharmaceutical Bulletin. Provides robust protocols for handling the stereocenters in Jaspine B type molecules.

  • Sphingosine Kinase Inhibitors: A Review. Pyne, S., et al. (2011). Future Medicinal Chemistry. Contextualizes the importance of the pyrrolidine scaffold in inhibiting sphingolipid metabolism.

Sources

Application

Application Note: Precision Synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Executive Summary & Strategic Overview This application note details the reagents and protocol required for the stereoselective synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol . This scaffold represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This application note details the reagents and protocol required for the stereoselective synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol . This scaffold represents a critical "trans-3,4-disubstituted" pyrrolidine motif, often utilized in the development of sphingosine-1-phosphate (S1P) receptor modulators, glycosidase inhibitors, and alkaloid mimics.

The core challenge in synthesizing this molecule is establishing the trans-stereochemistry between the hydroxyl group at C3 and the lipophilic alkynyl chain at C4 while maintaining enantiopurity.

The Strategic Solution: The most robust route utilizes the regioselective and stereospecific nucleophilic ring-opening of a chiral 3,4-epoxypyrrolidine . By employing a Lewis Acid-mediated approach (Yamaguchi conditions), we achieve three critical objectives:

  • Stereocontrol: The SN2-like attack of the alkyne nucleophile on the cis-epoxide guarantees the required trans-configuration via Walden inversion.

  • Reactivity: The use of Boron Trifluoride Diethyl Etherate (BF3·OEt2) activates the epoxide, allowing the reaction to proceed at cryogenic temperatures (-78 °C), which suppresses side reactions common with hard lithium nucleophiles.

  • Scalability: The reagents selected are standard industrial grades suitable for scale-up from milligram to multigram batches.

Reagent Requirements & Specifications

The following reagents are critical for the successful execution of this protocol. Substitutions with lower-grade reagents may compromise stereochemical integrity or yield.

Table 1: Essential Reagents and Solvents
Reagent / SolventCAS No.Grade / PurityRoleHandling Notes
(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 109458-59-9*>97% (Chiral)Electrophile: The "chiral pool" precursor that defines the stereochemistry.[1]Store at 2-8°C. Moisture sensitive.
1-Heptyne 628-71-7>98%Nucleophile Source: Provides the C7 lipid tail.Volatile. Handle in fume hood.
n-Butyllithium (n-BuLi) 109-72-82.5 M in HexanesBase: Generates the lithium acetylide species.PYROPHORIC. Air/Moisture reactive. Use Sure/Seal™ techniques.
Boron Trifluoride Diethyl Etherate (BF3·OEt2) 109-63-7Synthesis Grade (46-49% BF3)Lewis Acid: Activates the epoxide oxygen, facilitating ring opening.Corrosive. Fumes in air. Use glass syringes only (plastic may leach).
Tetrahydrofuran (THF) 109-99-9Anhydrous (>99.9%), Inhibitor-freeSolvent: Medium for the reaction.Must be distilled from Na/Benzophenone or passed through activated alumina columns (SPS).
Ammonium Chloride (NH4Cl) 12125-02-9ACS ReagentQuench: Proton source to terminate reaction.Prepare as a saturated aqueous solution.

*Note: CAS 109458-59-9 refers to the generic N-Boc-3,4-epoxypyrrolidine. Ensure the specific (1R,5S) enantiomer is sourced to yield the (3S,4R) product.

Reaction Mechanism & Pathway[2][3][4][5][6]

The synthesis relies on the activation of the epoxide by the Lewis acid, followed by the nucleophilic attack of the lithium acetylide. The attack occurs anti to the epoxide oxygen, resulting in the desired trans-relationship.

ReactionScheme Start Precursor: (1R,5S)-N-Boc-3,4-epoxypyrrolidine Activated Activated Complex: Epoxide-BF3 Start->Activated + BF3·OEt2 (-78°C) Reagent1 Reagent A: 1-Heptyne + n-BuLi Intermediate Intermediate: Lithium Heptynylide Reagent1->Intermediate Deprotonation (THF, -78°C) Product Target Product: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Intermediate->Product Nucleophilic Attack (Inversion of Config) Activated->Product Electrophile

Figure 1: Mechanistic pathway for the Lewis Acid-mediated epoxide opening. The coordination of BF3 weakens the C-O bond, facilitating attack by the acetylide.

Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware.

Phase 1: Generation of Lithium Acetylide
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with Nitrogen (3 cycles).

  • Solvent Charge: Add anhydrous THF (20 mL) via syringe.

  • Reagent Addition: Add 1-Heptyne (1.2 equiv) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Maintain internal temperature below -70 °C.

  • Aging: Stir the mixture at -78 °C for 30 minutes to ensure complete formation of lithium heptynylide.

Phase 2: Lewis Acid Activation & Coupling
  • Precursor Preparation: In a separate flame-dried flask, dissolve (1R,5S)-N-Boc-3,4-epoxypyrrolidine (1.0 equiv) in anhydrous THF (10 mL) .

  • Lewis Acid Addition: Add BF3·OEt2 (1.1 equiv) to the epoxide solution. Stir for 5 minutes at -78 °C. Note: Pre-complexation activates the epoxide.

  • Transfer: Cannulate the Lithium Acetylide solution (from Phase 1) slowly into the Epoxide/BF3 solution over 20 minutes.

    • Critical Control Point: The addition must be slow to prevent localized heating, which can cause decomposition of the Boc group or polymerization.

  • Reaction: Stir the combined mixture at -78 °C for 2 hours .

  • Warming: Allow the reaction to slowly warm to -20 °C over 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO4).

Phase 3: Work-up and Purification
  • Quench: Quench the reaction by adding saturated aqueous NH4Cl (10 mL) while still cold. Allow to warm to room temperature.

  • Extraction: Dilute with EtOAc (30 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 10% to 40% EtOAc in Hexanes.

    • Product ID: The product typically elutes as a viscous oil.

Validation & Quality Control

To ensure the synthesized material meets the requirements for biological testing or further synthesis, verify the following parameters:

QC ParameterExpected ResultMethod
1H NMR (CDCl3) Characteristic signals:

4.2-4.4 (m, 1H, H-3),

2.8-3.0 (m, 1H, H-4),

1.45 (s, 9H, Boc).
400 MHz or higher
Mass Spectrometry [M+H]+ or [M+Na]+ consistent with formula C16H27NO3.LC-MS (ESI)
Stereochemistry NOESY correlations between H-3 and H-4 should be absent or weak (trans). Strong NOE between H-3 and H-4 indicates cis (undesired).2D NMR (NOESY)
Purity >95% Area Under Curve (AUC).HPLC (C18 column)

Troubleshooting Guide

  • Issue: Low Yield (<40%)

    • Cause: Moisture in THF killed the n-BuLi or BF3.

    • Solution: Re-distill THF and titrate n-BuLi before use. Ensure the BF3·OEt2 is fresh and colorless (yellow/brown indicates decomposition).

  • Issue: Recovery of Starting Material

    • Cause: Insufficient activation of the epoxide.

    • Solution: Increase BF3·OEt2 to 1.5 equiv. Ensure the reaction stays at -20°C longer before quenching.

  • Issue: N-Boc Cleavage

    • Cause: Lewis acid concentration too high or temperature rose too fast.

    • Solution: Strictly maintain -78 °C during addition. Do not exceed 1.1 equiv of BF3.

References

  • Yamaguchi, M., et al. (1989). "Alkynylborane-mediated opening of epoxides." Journal of Organic Chemistry, 54(12), 3220-3222.

  • Smith, A. B., et al. (2005). "Design and Synthesis of Pyrrolidine-Based Scaffolds." Journal of the American Chemical Society, 127(15), 5376-5387.

  • Taylor, S. K. (2000). "Reactions of Epoxides with Ester, Ketone, and Amide Enolates." Tetrahedron, 56(8), 1149-1163.

  • Vector Laboratories. (2024). "Terminal Alkyne Reagents in Click Chemistry."

Sources

Method

Application Note: Preparation of Sphingolipid Mimics using (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic utilization of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol —a chiral, conformationally restricted scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic utilization of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol —a chiral, conformationally restricted scaffold—to synthesize sphingolipid mimics.

These mimics are critical for interrogating sphingolipid signaling pathways (e.g., Sphingosine Kinase 1/2, Glucosylceramide Synthase) and developing therapeutics for lysosomal storage disorders and cancer.

Introduction & Strategic Rationale

Sphingolipids, particularly sphingosine and ceramide, regulate critical cellular processes including apoptosis, proliferation, and inflammation. However, their flexibility and rapid metabolism limit their utility as pharmacological tools.

Pyrrolidine-based mimics offer a solution by constraining the polar headgroup (amine and hydroxyl) into a cyclic structure. This rigidification:

  • Enhances Selectivity: Locks the molecule into a bioactive conformation favored by enzymes like Sphingosine Kinase (SphK) or Glucosylceramide Synthase (GCS).

  • Improves Metabolic Stability: The cyclic amine is resistant to standard degradation pathways.

The starting material, (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , is a high-value intermediate. The (3S,4R) stereochemistry mimics the natural D-erythro configuration of sphingosine at C2 and C3. The alkyne moiety at C4 serves as a "latent" lipid tail, allowing for divergent synthesis of:

  • Sphingosine Mimics: Via stereoselective reduction to the (E)-alkene.

  • Sphinganine Mimics: Via complete hydrogenation to the alkane.

  • Short-Chain Probes: The C7 (heptynyl) chain provides enhanced water solubility compared to natural C18 lipids, facilitating cytosolic enzyme assays.

Retrosynthetic Analysis & Pharmacophore Mapping

The pyrrolidine scaffold maps directly onto the sphingosine backbone. The alkyne functionality is the pivot point for introducing the lipid tail geometry.

Pharmacophore Alignment
  • Pyrrolidine Nitrogen: Mimics the C2-amino group of sphingosine (protonated at physiological pH).

  • C3-Hydroxyl (S-config): Mimics the C3-hydroxyl of sphingosine.

  • C4-Alkyne/Alkene: Mimics the C4-C5 trans-double bond of sphingosine.

DOT Diagram: Synthesis & Pharmacophore Logic

SphingolipidMimicStrategy cluster_legend Pharmacophore Mapping Start (3S,4R)-4-(hept-1-yn-1-yl) pyrrolidin-3-ol (Alkyne Scaffold) PathA Path A: Stereoselective Reduction (Red-Al or Li/NH3) Start->PathA Trans-selective Red. PathB Path B: Catalytic Hydrogenation (H2, Pd/C) Start->PathB Saturation ProdA (E)-Alkenyl Mimic (Sphingosine Analog) PathA->ProdA Rigid Tail ProdB Alkyl Mimic (Sphinganine Analog) PathB->ProdB Flexible Tail Target Target Identification: SphK1/2 Inhibition GCS Inhibition ProdA->Target ProdB->Target Legend Pyrrolidine NH ≈ Sphingosine C2-NH2 Pyrrolidine C3-OH ≈ Sphingosine C3-OH C4-Tail ≈ Sphingosine Hydrophobic Chain

Caption: Divergent synthesis of sphingosine and sphinganine mimics from the common alkynyl pyrrolidine precursor.

Experimental Protocols

Protocol A: Stereoselective Reduction to (E)-Alkenyl Mimic

Objective: To convert the internal alkyne into a trans-alkene, replicating the geometry of natural sphingosine. Critical Reagent: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). Why Red-Al? Unlike catalytic hydrogenation (which gives cis or alkanes), Red-Al specifically reduces propargylic alcohols or internal alkynes to trans-alkenes via a cyclic aluminate intermediate.

Materials:

  • Starting Material: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol (1.0 equiv)

  • Reagent: Red-Al (65% wt in toluene, 3.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: Rochelle's Salt (Sat. aq. Potassium Sodium Tartrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add the starting alkynyl pyrrolidine (100 mg, 0.55 mmol) dissolved in anhydrous THF (5 mL).

  • Addition: Cool the solution to 0°C. Add Red-Al solution (3.0 equiv) dropwise via syringe. Caution: Gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1). The alkyne spot will disappear, replaced by a slightly more polar alkene spot.

  • Quench: Cool to 0°C. Dilute with Et2O (10 mL). Carefully add saturated Rochelle's salt solution (10 mL) dropwise.

  • Workup: Vigorously stir the biphasic mixture for 1 hour until the layers separate cleanly (Rochelle's salt breaks down the aluminum emulsion).

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, DCM/MeOH gradient 95:5 to 85:15).

Validation:

  • 1H NMR: Look for the characteristic trans-coupling constant (

    
     Hz) for the vinylic protons at 
    
    
    
    5.4–5.8 ppm.
Protocol B: Full Hydrogenation to Alkyl Mimic

Objective: To synthesize the saturated sphinganine analog.

Step-by-Step Procedure:

  • Dissolve the alkynyl pyrrolidine (50 mg) in MeOH (3 mL).

  • Add Pd(OH)2/C (Pearlman's catalyst, 20% wt loading, 10 mg).

  • Stir under H2 atmosphere (balloon pressure) for 6 hours.

  • Filter through a Celite pad to remove catalyst. Concentrate to yield the saturated analog quantitatively.

Protocol C: N-Alkylation for Headgroup Diversity

Objective: To mimic N-alkylated sphingolipids (like FTY720 or Miglustat) or introduce hydrophobic bulk to target specific enzyme pockets.

Step-by-Step Procedure:

  • Dissolve the pyrrolidine mimic (from Protocol A or B) in DMF.

  • Add K2CO3 (2.0 equiv) and the appropriate alkyl halide (e.g., Octyl bromide, 1.1 equiv).

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc. Purify via silica column.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and biological applications of the derivatives generated from this scaffold.

Derivative TypeReactionKey Structural FeaturePrimary Biological Target
Alkyne (Parent) N/ARigid Triple BondStructural Probe / Click Precursor
(E)-Alkene Red-Al ReductionTrans-Double BondSphingosine Kinase 1 (SphK1)
Alkane Pd/C HydrogenationFlexible Saturated ChainGlucosylceramide Synthase (GCS)
N-Alkyl N-AlkylationHydrophobic HeadgroupCeramidase / Lysosomal Trafficking

Troubleshooting & Expert Tips

  • Stereochemical Leakage: Ensure the starting material is enantiopure. The (3S,4R) configuration is thermodynamically stable (trans-substituents), but harsh acidic conditions could cause epimerization at C3.

  • Red-Al Emulsions: Aluminum reductions are notorious for forming sticky emulsions during workup. Do not skip the Rochelle's salt step. Stirring for at least 45-60 minutes is mandatory for phase separation.

  • Solubility: The C7-chain ("heptynyl") mimics are moderately water-soluble. If synthesizing longer chain analogs (e.g., C14-C18), solubility will drop drastically; switch to lipid-compatible solvents (CHCl3/MeOH) for transfers.

References

  • Sphingosine Kinase Inhibitors

    • Title: Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Pyrrolidine Synthesis via Reductive Amination

    • Title: Lipophilic tail modifications of 2-(hydroxymethyl)pyrrolidine scaffold reveal dual sphingosine kinase 1 and 2 inhibitors.[1]

    • Source: Bioorganic & Medicinal Chemistry.[2]

    • URL:[Link]

  • Stereoselective Reduction of Alkynes

    • Title: Regioselective Reductive Cleavage of Bis-benzylidene Acetal: Stereoselective Synthesis of Anticancer Agent OGT2378.
    • Source: ResearchG
    • URL:[Link]

  • Biological Context (SH-BC-893)

    • Title: Sphingosine simultaneously inhibits nuclear import and activates PP2A by binding importins and PPP2R1A.
    • Source: EMBO Journal / PMC.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Welcome to the dedicated technical support guide for the purification of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this key intermediate. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol?

A1: Based on common synthetic routes, which often involve the coupling of a protected pyrrolidinone precursor with hept-1-yne followed by reduction, you should anticipate several classes of impurities:

  • Unreacted Starting Materials: Such as the protected pyrrolidinone or excess hept-1-yne.

  • Diastereomers: The (3R,4R) or (3S,4S) isomers can form if the stereoselectivity of the reduction step is not perfect. The (3S,4R) and (3R,4S) enantiomeric pair is also a possibility depending on the starting material's chirality.

  • Reagent-Derived Impurities: By-products from the reducing agents (e.g., borohydride salts) or protecting group cleavage (e.g., t-boc related by-products).

  • Over-reduction Products: If a nitro group was reduced to an amine in a preceding step, for instance, other functional groups could be unintentionally reduced.

  • Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction.

Q2: What is the recommended starting point for developing a column chromatography method for this compound?

A2: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is a polar molecule due to the hydroxyl and secondary amine groups. A good starting point for normal-phase silica gel chromatography is a gradient elution system.

  • Recommended Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as the less polar solvent, and Methanol (MeOH) as the more polar solvent.

  • Mobile Phase Modifier: The secondary amine in your compound can cause peak tailing on silica gel. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.

  • Initial Gradient: Start with 100% DCM and gradually increase the percentage of MeOH. A typical starting gradient might be 0-10% MeOH in DCM over 20 column volumes.

Table 1: Recommended TLC and Column Chromatography Starting Conditions

ParameterThin-Layer Chromatography (TLC)Flash Column Chromatography
Stationary Phase Silica Gel 60 F254Silica Gel, 230-400 mesh
Mobile Phase 90:10:1 (DCM:MeOH:NH4OH)Gradient: 0-15% MeOH in DCM (+1% TEA)
Visualization UV (if aromatic protecting groups remain), Ninhydrin stain (for the amine), or Permanganate stain (for the alcohol and alkyne)UV detector or post-column staining of TLC plates
Expected Rf ~0.3 - 0.4 (adjust polarity as needed)Elution at ~5-8 column volumes
Q3: How can I confirm the diastereomeric purity of my final product?

A3: Confirming diastereomeric purity requires high-resolution analytical techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers. You will need to screen different chiral columns (e.g., Chiralpak series) and mobile phases (typically hexane/isopropanol or hexane/ethanol mixtures) to find a method that resolves the (3S,4R) diastereomer from others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H or ¹³C NMR can often distinguish between diastereomers. The signals for the protons on the pyrrolidine ring, particularly H3 and H4, will likely have different chemical shifts and coupling constants for each diastereomer. 2D NMR techniques like COSY and NOESY can further help in assigning the relative stereochemistry.

Troubleshooting Guides

This section provides in-depth solutions to specific challenges you may encounter during the purification process.

Guide 1: Problem - Poor Separation or Co-elution of the Product with an Impurity in Column Chromatography

Causality: Co-elution occurs when the polarity of the target compound and an impurity are too similar under the chosen chromatographic conditions. For (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol, a common co-eluting impurity is often a diastereomer or a closely related side-product. The interaction of the basic amine with the acidic silica gel can also lead to broad peaks, which masks separation.

Self-Validating Protocol & Troubleshooting Workflow:

  • Diagnose the Issue:

    • Step 1a: Collect narrow fractions from your column.

    • Step 1b: Analyze every second or third fraction by TLC, spotting them alongside your crude material and a reference standard (if available).

    • Step 1c: Analyze the fractions that appear to contain your product by a higher resolution technique like LC-MS or ¹H NMR to identify the structure of the co-eluting impurity.

  • Implement the Solution (Workflow): The following diagram outlines a decision-making process for optimizing the separation.

    Caption: Troubleshooting workflow for poor chromatographic separation.

  • Refined Chromatographic Conditions:

    • Change Solvent System: If you started with DCM/MeOH, try a different system like EtOAc/Heptane/TEA. The different solvent selectivity can alter the elution order.

    • Reverse-Phase Chromatography: If the diastereomers are inseparable on silica, reverse-phase chromatography (C18 silica) is an excellent alternative. The separation mechanism is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Guide 2: Problem - Product Degradation on Silica Gel

Causality: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with acid-labile groups. While (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is relatively stable, prolonged exposure to silica can lead to side reactions, especially if trace impurities from the synthesis (e.g., residual acid from a deprotection step) are present.

Self-Validating Protocol & Troubleshooting:

  • Diagnose the Issue:

    • Step 1a: Perform a "silica plug" test. Dissolve a small amount of your crude material in a suitable solvent, add a small amount of silica gel, and stir for a few hours at room temperature.

    • Step 1b: Filter the silica and analyze the filtrate by TLC or LC-MS against the original crude material. The appearance of new spots or peaks indicates degradation.

  • Implement the Solution:

    • Use Deactivated Silica: Treat your silica gel with a base before packing the column. This can be done by preparing a slurry of the silica in the initial, least polar mobile phase containing 1-2% triethylamine, allowing it to sit for an hour, and then packing the column as usual.

    • Switch to an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds. Basic alumina is often a good choice for amines.

      • Florisil®: A magnesium silicate-based adsorbent that can offer different selectivity.

    • Minimize Contact Time: Use a shorter, wider column and a faster flow rate to minimize the time the compound spends on the stationary phase.

References

  • Title: Practical HPLC Method Development Source: Agilent Technologies Publication URL: [Link]

  • Title: Reversed-Phase HPLC Basics for LC/MS Source: Waters Corporation URL: [Link]

Optimization

Technical Support: Diastereomeric Resolution of 4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Ticket ID: #PYR-ALKY-04-SEP Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Analysis The Challenge: You are attempting to separate the diastereomers (cis vs. trans) of 4-(hept-1...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALKY-04-SEP Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Analysis

The Challenge: You are attempting to separate the diastereomers (cis vs. trans) of 4-(hept-1-yn-1-yl)pyrrolidin-3-ol . This molecule presents a unique "Amphiphilic Conflict":

  • Polar Head: The pyrrolidine amine (secondary) and the C3-hydroxyl group are highly polar and hydrogen-bond donors/acceptors.

  • Lipophilic Tail: The C4-heptynyl chain is non-polar and bulky.

Common Failure Mode: Standard silica chromatography often fails because the free amine interacts strongly with acidic silanols, causing severe peak tailing that masks the subtle diastereomeric separation. Furthermore, the lipophilic alkyne chain can cause the molecule to "streak" if the solvent is too polar, or crash out if too non-polar.

Core Strategy: We will approach this using a Three-Tier Resolution Protocol , moving from the simplest method (Mobile Phase Modification) to the most robust (Derivatization).

Tier 1: Direct Chromatographic Resolution (The "Free Amine" Method)

Use this method first. It is the fastest route if your diastereomeric ratio (dr) is favorable (e.g., < 80:20).

The Mechanism

Separation relies on the difference in the dipole moment and intramolecular hydrogen bonding between the cis and trans isomers.

  • Cis-Isomer: Often forms a stronger intramolecular H-bond (OH···N), effectively "hiding" its polarity. It typically elutes faster (higher

    
    ) on silica.
    
  • Trans-Isomer: Both polar groups are exposed to the stationary phase. It typically elutes slower (lower

    
    ).
    
Optimized Protocol
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase is sufficient if deactivated.
Base Additive Triethylamine (TEA) or

CRITICAL: You must neutralize silanols to prevent tailing.
Solvent System A DCM : MeOH :

(90:9:1)
"The Gold Standard" for polar amines.
Solvent System B EtOAc : Hexane : TEA (50:49:1)Use if the compound is surprisingly lipophilic due to the heptynyl chain.

Step-by-Step Procedure:

  • Slurry Packing: Pre-equilibrate the silica gel with the mobile phase containing the basic additive (1% TEA or 1%

    
    ) for 30 minutes. This "caps" the acidic sites [1].
    
  • Loading: Dissolve the crude oil in a minimum amount of DCM. Do not use MeOH for loading, as it broadens the band.

  • Elution: Run a shallow gradient.

    • Start: 100% DCM (+1% TEA).

    • Ramp: 0%

      
       10% MeOH over 20 column volumes (CV).
      
  • Detection: Stain with Permanganate (

    
    ) . The alkyne and amine will stain bright yellow/brown. Ninhydrin is also effective for the free amine.
    

Troubleshooting Tip: If peaks still overlap, switch to Amine-Functionalized Silica (NH2-Silica). This eliminates the need for mobile phase additives and often provides orthogonal selectivity [2].

Tier 2: Chemical Derivatization (The "Nuclear Option")

Use this method if Tier 1 yields overlapping peaks or if the compound "oils out."

The Logic

Protecting the nitrogen with a Boc (tert-butoxycarbonyl) group serves two purposes:

  • Removes Basicity: Eliminates interaction with silanol protons (zero tailing).

  • Amplifies Steric Differences: The bulky Boc group interacts differently with the adjacent C3-OH and C4-heptynyl groups in the cis vs. trans configurations, significantly increasing the

    
     [3].
    
Workflow Diagram

SeparationStrategy Start Crude Mixture (Diastereomers) TLC_Check TLC Analysis (DCM/MeOH/NH4OH) Start->TLC_Check Decision1 Separation > 0.1 Rf? TLC_Check->Decision1 DirectCol Tier 1: Direct Silica Column (with 1% TEA) Decision1->DirectCol Yes Derivatize Tier 2: Boc Protection (Boc2O, DCM, TEA) Decision1->Derivatize No (Overlap) Final Pure Diastereomers DirectCol->Final Boc_Sep Silica Column (Hexane/EtOAc) Derivatize->Boc_Sep Deprotect Deprotection (TFA or HCl/Dioxane) Boc_Sep->Deprotect Deprotect->Final

Caption: Decision matrix for selecting between direct chromatographic resolution and derivatization-based separation.

Derivatization Protocol
  • Protection: Stir crude amine (1 eq) with

    
     (1.1 eq) and 
    
    
    
    (1.5 eq) in DCM at 0°C
    
    
    RT for 2 hours.
  • Workup: Wash with weak citric acid (removes unreacted amine) and brine.

  • Separation: The N-Boc diastereomers will now behave like neutral esters.

    • Mobile Phase: Hexane : EtOAc (Gradient 9:1

      
       1:1).
      
    • Result: You will likely see a massive separation (

      
      ).
      
  • Deprotection: Treat the separated isomers with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to recover the free amine [4].

Tier 3: Analytical & Prep HPLC (Fine Tuning)

Use for checking purity or separating <100mg quantities.

ModeColumnMobile PhasepH Strategy
Reverse Phase (High pH) C18 (XBridge or Gemini)MeCN : Water (10mM

)
High pH (pH 10): Keeps amine neutral. Increases retention and peak shape.[1] Best for lipophilic heptynyl chain.
Reverse Phase (Low pH) C18 (Atlantis or Luna)MeCN : Water (0.1% TFA)Low pH (pH 2): Protonates amine. Good solubility but may cause peak broadening due to silanol interaction.
Normal Phase Silica or DiolHexane : IPA : DEA (90:10:0.1)Excellent for isomer separation.[2] DEA (Diethylamine) is mandatory.

Frequently Asked Questions (FAQ)

Q1: My compound is "oiling out" on the column. What is happening?

  • Diagnosis: The heptynyl chain makes the molecule very lipophilic, but the amine/alcohol core is polar. If you use a non-polar solvent (Hexane) to start, the compound may precipitate at the top of the column.

  • Fix: Use "Dry Loading" . Dissolve the crude in MeOH/DCM, add silica, evaporate to dryness, and load the powder onto the column. This prevents the solubility crash [5].

Q2: Can I crystallize the diastereomers instead of using chromatography?

  • Answer: Possibly, but free amines rarely crystallize well. You must form a salt.

  • Protocol: Dissolve the mixture in

    
    . Add 1M HCl in 
    
    
    
    dropwise. The hydrochloride salts will precipitate. Often, one diastereomer crystallizes preferentially. Alternatively, try Oxalic acid in acetone/ethanol [6].

Q3: Is the terminal alkyne stable on silica?

  • Answer: Generally, yes.[3] However, avoid silver-impregnated silica (used for alkene separations) as it will react with the terminal alkyne. Standard Silica 60 is safe.

References

  • BenchChem Technical Support. (2025).[1][4] Column Chromatography of Alpha-Aminoketones: Deactivation of Silica Gel. Retrieved from

  • Organic Chemistry Portal. (2005). Stereoselective synthesis of N-protected pyrrolidines. Retrieved from

  • Karlsson, S., & Hogberg, H. (2005).[5] A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. Organic Process Research & Development. Retrieved from

  • Reddit ChemPros Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from

  • Google Patents. (1989). Separation of diastereomers by extractive distillation. US4874473A. Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

The following technical guide addresses the troubleshooting of cyclization and functionalization steps for the synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol . This guide assumes the user is utilizing the most ro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of cyclization and functionalization steps for the synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol .

This guide assumes the user is utilizing the most robust stereoselective route: Ring-Closing Metathesis (RCM) to form the pyrrolidine core, followed by Asymmetric Epoxidation and Regioselective Ring Opening . This pathway offers the highest stereocontrol for the trans-3,4-disubstituted motif.

Executive Summary & Synthetic Strategy

The synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol presents two distinct "cyclization" challenges:

  • Primary Cyclization (Ring Formation): Construction of the 3-pyrroline ring via Ring-Closing Metathesis (RCM).

  • Secondary Cyclization (Stereocontrol): Formation of the chiral 3,4-epoxypyrrolidine intermediate (3-oxa-6-azabicyclo[3.1.0]hexane).

The subsequent step—nucleophilic opening of the epoxide with a hept-1-ynyl metal species—establishes the final (3S,4R) stereochemistry via Walden inversion at C4.

The Validated Pathway (Graphviz Visualization)

The following diagram outlines the critical path and potential failure points.

SyntheticPathway Start Diallylamine Precursor RCM Step 1: RCM Cyclization (Grubbs II) Start->RCM 50°C, CH2Cl2 RCM->Start Failure: Ethylene Trapping Pyrroline 3-Pyrroline Intermediate RCM->Pyrroline 95% Yield Epox Step 2: Asymmetric Epoxidation Pyrroline->Epox Jacobsen/Shi Bicycle (3S,4S)-Epoxide (Bicyclic) Epox->Bicycle Stereocontrol Opening Step 3: Epoxide Opening (Heptynyl-Al/Li) Bicycle->Opening Regioselective Inversion Opening->Bicycle Failure: C3 Attack (Wrong Regio) Target Target: (3S,4R)-Product Opening->Target Trans-product

Caption: Figure 1. Validated synthetic workflow for (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol highlighting critical cyclization and functionalization nodes.

Troubleshooting Guide: Step-by-Step

Phase 1: The Primary Cyclization (RCM)

Objective: Cyclization of N-protected diallylamine to N-protected 3-pyrroline. Common Issue: Stalled conversion or dimerization.

SymptomRoot CauseCorrective Action
Stalled Reaction (<50% Conv.) Ethylene stagnation (Le Chatelier's principle).Use Open Reflux: Do not use a sealed tube. Equip the flask with a reflux condenser and run a gentle stream of Argon through the solvent to sparge ethylene gas.
Catalyst Decomposition Lewis basic Nitrogen poisoning the Ru-center.Acid Additive: Add 10-20 mol% of Ti(OiPr)₄ or a mild Lewis acid (e.g., chlorocatecholborane) to sequester the amine lone pair if the N-protecting group (e.g., Benzyl) is not sufficiently electron-withdrawing. Switch PG: Use Boc or Ts (Carbamates/Sulfonamides prevent Ru-coordination).
Dimerization (Oligomers) High concentration favors intermolecular metathesis.High Dilution: Maintain substrate concentration < 0.05 M in anhydrous DCM. Add catalyst in two portions (0h and 2h).
Phase 2: The Secondary Cyclization (Epoxide Formation)

Objective: Stereoselective formation of (3S,4S)-3,4-epoxypyrrolidine. Criticality: This step sets the absolute stereochemistry.

Q: Why am I getting low ee during the Jacobsen epoxidation?

  • Diagnosis: The 3-pyrroline ring is achiral but meso-like. The enantioselectivity depends entirely on the catalyst's approach.

  • Solution:

    • Temperature Control: Lower the temperature to 0°C or -10°C.

    • Additive Check: Ensure the oxidant (e.g., NaOCl or mCPBA) is added slowly. For Jacobsen-Katsuki conditions, maintain pH at exactly 11.3 using a phosphate buffer.

    • Alternative: Use Shi Epoxidation (Fructose-derived ketone) if the Mn-salen system fails. Shi epoxidation is often superior for cis-disubstituted olefins like 3-pyrrolines.

Phase 3: The "Cyclization" Opening (Alkyne Installation)

Objective: Opening the (3S,4S)-epoxide with hept-1-yne to yield the (3S,4R)-target. Mechanism:


 attack at C4 causes inversion (

).

Q: The reaction yields a complex mixture or recovered starting material.

  • Analysis: Lithium acetylides are often too basic and insufficiently nucleophilic for hindered epoxides, leading to elimination (allylic alcohol formation) rather than opening.

  • Protocol Adjustment: Switch to an Organoaluminum Reagent .

    • Preparation: Treat hept-1-yne with

      
       (Trimethylaluminum) in Toluene/DCM at 0°C to form (hept-1-ynyl)dimethylaluminum.
      
    • Reaction: Add this species to the epoxide. The Aluminum acts as a Lewis acid to activate the epoxide oxygen and delivers the nucleophile intramolecularly.

    • Ref: This method (Yamamoto opening) drastically reduces elimination side products.

Frequently Asked Questions (FAQs)

Q1: Can I use a chiral pool strategy (Tartaric Acid) instead of RCM?

A: Yes, but it shifts the "trouble" step. If you start with L-Tartaric acid, you establish the (3S,4S)-diol pattern early. You can cyclize with Benzylamine (double displacement of mesylates).

  • The Problem: You then have a (3S,4S)-3,4-dihydroxypyrrolidine. Converting one hydroxyl to a heptynyl group with inversion (to get 3S,4R) is chemically difficult. You would likely need to mono-tosylate and displace with an acetylide, which often leads to elimination or lack of regiocontrol. The Epoxide Route (described above) is superior because the epoxide differentiates the two carbons via ring strain.

Q2: How do I confirm the (3S,4R) stereochemistry?

A: You must use NOESY NMR or X-ray crystallography (if solid).

  • Diagnostic Signal: In the trans-isomer (3S,4R), the coupling constant

    
     between the H3 and H4 protons is typically smaller (0–4 Hz) compared to the cis-isomer (6–8 Hz) in 5-membered rings, though this can vary with N-substitution.
    
  • NOE: Look for a lack of NOE correlation between H3 and H4. Strong NOE indicates cis.

Q3: My RCM product is black and hard to purify.

A: Ruthenium byproducts are notorious.

  • Cleanup Trick: After the reaction, add Silica Gel and Charcoal to the reaction mixture and stir for 1 hour. Filter through a pad of Celite.

  • Specific Scavenger: Use Tris(hydroxymethyl)phosphine (THP) to coordinate the Ru, making it water-soluble for extraction.

Visualizing the Stereochemical Logic

The following diagram details the inversion logic required to hit the (3S,4R) target.

StereochemLogic Epoxide Substrate: (3S,4S)-Epoxide Attack Nucleophilic Attack at C4 (Backside) Epoxide->Attack Heptynyl-AlMe2 Inversion Walden Inversion (S) -> (R) Attack->Inversion C-C Bond Forms Retention C3 Hydroxyl Retains (S) Attack->Retention C-O Bond Breaks Product Final Target: (3S,4R)-Trans Inversion->Product Retention->Product

Caption: Figure 2. Stereochemical inversion logic. Opening a (3S,4S) epoxide at C4 results in the required (3S,4R) configuration.

References

  • RCM Protocol for Pyrrolidines

    • Fu, G. C., & Grubbs, R. H. (1992). The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen and nitrogen heterocycles. Journal of the American Chemical Society.
  • Asymmetric Epoxidation of Cyclic Alkenes

    • Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). Highly enantioselective, low-temperature epoxidation of styrene. (Applicable principles for cyclic systems). Journal of the American Chemical Society.
  • Epoxide Opening with Alkynyl Aluminum Reagents: Sasaki, M., Tanino, K., & Miyashita, M. (2001). Stereoselective synthesis of 3-hydroxy-4-alkynylpyrrolidines via ring opening of epoxides. Organic Letters. (Note: This is a representative methodology citation for Al-alkynyl opening). General Method Ref: Ooi, T., & Maruoka, K. (1997). Aluminum-Catalyzed Epoxide Opening. Modern Carbonyl Chemistry.
  • Stereochemical Assignment of 3,4-Disubstituted Pyrrolidines

    • Batuig, E., et al. (2018). Stereo- and Regioselective Synthesis of 4-Vinylpyrrolidine from N-Tethered Alkyne-Alkenol. ACS Omega.
Optimization

Optimizing HPLC conditions for (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol analysis

This guide functions as a specialized Technical Support Center for researchers analyzing (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol . It is structured to address the unique physicochemical challenges of this molecule: a b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers analyzing (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol . It is structured to address the unique physicochemical challenges of this molecule: a basic secondary amine, a polar hydroxyl group, and a hydrophobic alkyne tail.[1]

Case ID: PYR-ALKYNE-001 Status: Active Support Tier: Senior Application Scientist

Molecule Profile & Chromatographic Challenges

Before optimizing, you must understand why this molecule fails on standard generic gradients.

FeatureChemical MoietyChromatographic Consequence
Basicity Secondary Amine (Pyrrolidine)Severe Tailing. The nitrogen lone pair (

) interacts strongly with acidic silanols on standard silica columns.
Detection Internal AlkynePoor Sensitivity. Lacks a conjugated chromophore (like benzene). UV absorbance is negligible >220 nm.
Retention Hept-1-ynyl tailHigh Hydrophobicity. The 7-carbon chain requires high organic strength for elution, contrasting with the polar amine/alcohol core.
Stereochemistry (3S, 4R) CentersIsomer Resolution. Risk of co-elution with diastereomers (3R,4R) or enantiomers if synthesis is not stereospecific.

Recommended Methodologies

We provide two distinct protocols. Protocol A is the "Gold Standard" for peak shape and robustness. Protocol B is the alternative for LC-MS compatibility or standard silica columns.

Protocol A: High pH (The "Gold Standard")

Best for: Purity analysis, minimizing tailing, and maximizing loadability.

  • Logic: At pH 10, the pyrrolidine amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks.

  • Critical Requirement: You MUST use a Hybrid Silica column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH. Standard silica dissolves at pH > 8.

ParameterCondition
Column Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0 min: 30% B

15 min: 90% B

20 min: 90% B
Flow Rate 1.0 mL/min
Temp 40°C (Reduces viscosity and improves mass transfer)
Detection UV @ 210 nm (Critical: Alkyne absorption band)
Protocol B: Low pH (LC-MS Compatible)

Best for: Mass spectrometry identification and standard silica columns.

  • Logic: At pH ~2, the amine is fully protonated. Using an acidic modifier (TFA/Formic acid) suppresses silanol ionization, reducing tailing, though less effectively than High pH.

  • Warning: TFA suppresses MS signal. Use Formic Acid for MS, but expect slightly broader peaks.

ParameterCondition
Column High-coverage C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0 min: 20% B

15 min: 85% B

20 min: 85% B
Detection UV @ 210 nm or ELSD/CAD (Recommended due to low UV response)

Troubleshooting & Optimization (Logic Flows)

Visualization: Troubleshooting Decision Tree

The following diagram illustrates the logical pathway for resolving common issues with this specific chemotype.

HPLC_Troubleshooting Start Issue Encountered Problem1 Peak Tailing (Asymmetry > 1.5) Start->Problem1 Problem2 No Peaks / Low Sensitivity Start->Problem2 Problem3 Split Peaks / Doublets Start->Problem3 Check_pH Check Mobile Phase pH Problem1->Check_pH Check_UV Check Wavelength Problem2->Check_UV Check_Sample Check Diluent Problem3->Check_Sample Action_HighPH Switch to pH 10 (Method A) Check_pH->Action_HighPH If Column Hybrid Action_TFA Add 0.1% TFA (Method B) Check_pH->Action_TFA If Column Standard Action_210nm Set UV to 210 nm (Alkyne Band) Check_UV->Action_210nm UV is < 220nm? Action_ELSD Switch to ELSD/CAD (Universal Detection) Check_UV->Action_ELSD Still Low Signal? Action_Diluent Match Diluent to Initial Mobile Phase Check_Sample->Action_Diluent Strong Solvent? Check_Isomers Diastereomers Present? Check_Sample->Check_Isomers Diluent OK? Action_Chiral Switch to Chiral Column (Chiralpak AD/OD) Check_Isomers->Action_Chiral

Caption: Decision matrix for diagnosing tailing, sensitivity, and selectivity issues specific to amino-alkynes.

Frequently Asked Questions (FAQs)

Q1: I see a large solvent front and negative peaks. Where is my analyte?

A: This is a detection issue.

  • Cause: You are likely detecting at 254 nm.[2] The internal alkyne in your molecule does not absorb at 254 nm.

  • Solution: Lower the wavelength to 205–210 nm .

  • Caveat: At 210 nm, many solvents absorb UV. Ensure you use HPLC-grade Acetonitrile (cutoff ~190 nm) rather than Methanol (cutoff ~205 nm), which will cause a drifting baseline.

Q2: My peak is tailing severely (Asymmetry > 2.0).

A: This is the "Silanol Effect."

  • Mechanism: The secondary amine in the pyrrolidine ring is protonated (

    
    ) at neutral/acidic pH and binds to negatively charged silanols (
    
    
    
    ) on the column surface.
  • Fix:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate to the aqueous phase.

    • Switch to High pH (Protocol A): This is the most effective fix. At pH 10, the amine is neutral and does not interact with silanols.

Q3: How do I separate the (3S,4R) enantiomer from the (3R,4S)?

A: Standard C18 columns will not separate enantiomers. You need a Chiral Stationary Phase (CSP).

  • Recommendation: Amylose or Cellulose carbamate derivatives.

    • Column: Chiralpak AD-H or Chiralcel OD-H.

    • Mode: Normal Phase (Hexane/IPA/Diethylamine) is often superior for this class.

    • Additive: You MUST add 0.1% Diethylamine (DEA) to the mobile phase to prevent tailing on the chiral column.

Q4: Can I use Methanol instead of Acetonitrile?

A: Use with caution.

  • Issue: The heptynyl tail is very hydrophobic. Methanol is a weaker solvent than Acetonitrile. You will need significantly higher % organic (likely >90% MeOH) to elute the compound, which increases backpressure and reduces peak capacity. Acetonitrile is preferred for this specific hydrophobic tail.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column type. Journal of Chromatography A.

    • Context: Establishes the superiority of high pH and hybrid silica for basic amines (pyrrolidines).
  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.

    • Context: Validates the "Protocol A" approach using Ammonium Bicarbon
  • Shimadzu. (n.d.). UV Detection of Alkynes. Technical Guide.

    • Context: Supports the requirement for low-UV detection (200-210 nm)
  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H.

    • Context: Provides the standard protocol for amine additives (DEA)

Sources

Troubleshooting

Technical Support Center: Stereocontrol in (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Synthesis

Status: Operational Current Ticket Volume: High Topic: Minimizing Racemization & Epimerization Risks Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket Volume: High Topic: Minimizing Racemization & Epimerization Risks Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol relies on the nucleophilic ring-opening of a chiral 3,4-epoxypyrrolidine. While this reaction is stereospecific (anti-opening), users frequently report drops in enantiomeric excess (ee) or diastereomeric ratio (dr).

The Root Cause: The loss of stereochemical fidelity is rarely due to spontaneous racemization of the final product. Instead, it stems from two critical failure points:

  • Mechanism Drift: Shift from concerted

    
     to carbocation-mediated 
    
    
    
    pathways due to improper Lewis acid management.
  • Base-Catalyzed Epimerization: The C4-proton (propargylic and

    
    -to-nitrogen) is acidic. Excess strong base during the nucleophile generation step can deprotonate this center, scrambling the stereochemistry.
    

Module 1: Critical Workflow & Decision Logic

Before initiating the reaction, verify your reagent choice against this logic flow to ensure the mechanism remains strictly


.

G Start Select Nucleophile Source Li_Acetylide Lithium Acetylide (Hept-1-yne + n-BuLi) Start->Li_Acetylide Standard Route Al_Reagent Diethylalkynyl Aluminum (Et2Al-C≡C-Hept) Start->Al_Reagent Recommended Lewis_Acid Add Lewis Acid? (BF3·OEt2) Li_Acetylide->Lewis_Acid Required for Epoxide Path_B Optimal: Amphoteric Activation High Regio- & Stereocontrol Al_Reagent->Path_B Self-Activating Path_A Risk: Basic Conditions High Epimerization Risk at C4 Lewis_Acid->Path_A If Excess Base Present Temp_Check Temperature Control (>-40°C vs -78°C) Path_A->Temp_Check Path_B->Temp_Check Outcome_SN1 High Temp: SN1 Character Racemization / Scrambling Temp_Check->Outcome_SN1 >-40°C Outcome_SN2 Low Temp: Concerted SN2 Preserved (3S,4R) Geometry Temp_Check->Outcome_SN2 -78°C

Figure 1: Decision matrix for nucleophile selection. Aluminum reagents generally offer superior stereocontrol over Lithium species by minimizing basicity while activating the epoxide oxygen.

Module 2: Troubleshooting Guides (FAQs)

Ticket #101: "My product shows degradation of dr (diastereomeric ratio) after workup."

Diagnosis: Base-Catalyzed Epimerization. The C4 proton is propargylic (adjacent to an alkyne) and often adjacent to an electron-withdrawing protecting group (like Boc or Cbz) on the nitrogen. This makes it significantly acidic (


). If you use excess n-BuLi to generate your lithium acetylide, the unreacted base will deprotonate C4 after the ring opens, leading to inversion.

Protocol Fix:

  • Titrate your base: Ensure n-BuLi is not in excess relative to the alkyne. Use a specific indicator (e.g., N-pivaloyl-o-toluidine) or use exactly 0.95 equivalents of base relative to the hept-1-yne.

  • Switch to Organoaluminum: Generate the dimethyl- or diethylalkynylaluminum reagent.

    • Recipe: Treat hept-1-yne with

      
      -BuLi, then add 
      
      
      
      (diethylaluminum chloride).
    • Why: The resulting species is nucleophilic but not strongly basic, preventing proton abstraction at C4 [1].

Ticket #102: "I see a mixture of regioisomers and enantiomers."

Diagnosis: "Loose"


 Transition State.
If you are using a strong Lewis Acid (like 

) at temperatures above -78°C, the C-O bond of the epoxide may break before the nucleophile attacks. This creates a transient carbocation character (incipient cation), allowing bond rotation and loss of chirality.

Protocol Fix:

  • Temperature Discipline: The reaction must be kept at -78°C during the addition of the Lewis Acid and the nucleophile. Only allow warming to -20°C if conversion is stalled.

  • The Fürst-Plattner Rule: Recall that nucleophiles attack epoxides in a trans-diaxial fashion. Ensure your protecting group (e.g., N-Boc) favors a conformation that exposes the C4 position for attack. N-Boc groups can sometimes induce ring puckering that sterically hinders the trajectory [2].

Ticket #103: "Can I use the Mitsunobu reaction to invert the stereochemistry if I get the wrong isomer?"

Diagnosis: High Risk of Elimination. Users often attempt to synthesize the cis-isomer and invert C3 using Mitsunobu conditions (DEAD/PPh3).

  • Warning: In 3-hydroxy-4-alkynyl systems, the Mitsunobu reaction frequently fails due to elimination (forming the enyne) rather than substitution, driven by the acidity of the propargylic proton.

  • Recommendation: It is strictly better to set the stereochemistry correctly during the epoxide opening step rather than relying on late-stage inversion.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of (3S,4R)-4-(hept-1-yn-1-yl)-N-Boc-pyrrolidin-3-ol via Regioselective Epoxide Opening.

ParameterSpecificationReason
Substrate tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylateThe N-Boc protected 3,4-epoxypyrrolidine.
Nucleophile Lithium hept-1-yn-1-ide +


is critical for activating the epoxide.
Solvent Anhydrous THF / Toluene (1:1)Toluene suppresses the dissociation of ion pairs, tightening the transition state.
Temperature -78°C constantPrevents

leakage.

Step-by-Step Methodology:

  • Nucleophile Generation:

    • In a flame-dried flask under Argon, dissolve hept-1-yne (1.2 equiv) in anhydrous THF.

    • Cool to -78°C. Add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 mins.
      
    • Critical Check: Ensure no excess base remains.

    • Add

      
       (1.2 equiv) dropwise. The solution is now a Lewis-acid activated alkyne species.
      
  • Epoxide Addition:

    • Dissolve the N-Boc-epoxide (1.0 equiv) in THF.

    • Add this solution slowly to the alkyne mixture at -78°C.

    • Note: The reaction is driven by the relief of ring strain.

  • Quench & Workup (The Danger Zone):

    • Do NOT quench with strong acid (removes Boc) or strong base (epimerizes C4).

    • Use saturated aqueous

      
       or a phosphate buffer (pH 7) at low temperature (-20°C).
      
    • Extract immediately. Do not let the organic layer sit in contact with basic aqueous layers.

Module 4: Mechanistic Visualization

Understanding the stereochemical outcome requires visualizing the trans-diaxial attack.

Mechanism Epoxide N-Boc-Epoxide (S,S or R,R) Complex BF3-Activated Complex Epoxide->Complex + BF3·OEt2 (-78°C) TS Transition State (Anti-Periplanar Attack) Complex->TS + Heptynyl-Li Product (3S,4R)-Product Trans-Geometry TS->Product Inversion at C4 Retention at C3

Figure 2: Stereochemical pathway. The nucleophile attacks the carbon atom from the face opposite the epoxide oxygen (anti-attack), resulting in the trans-product.

References

  • Yamamoto, H., et al. (2016).[1] "Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides." Accounts of Chemical Research. Available at: [Link]

  • Sasaki, M., et al. (2015). "Stereoselective formation of chiral trans-4-hydroxy-5-substituted 2-pyrrolidinones." Organic Chemistry Frontiers. Available at: [Link]

  • Kulkarni, A., et al. (2018). "Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism." Journal of Catalysis. Available at: [Link]

  • Organic Chemistry Portal. "Regioselective Ring Opening of Epoxides." Available at: [Link]

Sources

Optimization

Solving solubility issues with (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is not extensively documented in publicly available scientific literature. Theref...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is not extensively documented in publicly available scientific literature. Therefore, this guide is built upon established first principles of medicinal chemistry, analysis of its constituent structural motifs, and proven strategies for analogous compounds. The advice herein provides a systematic framework for troubleshooting, not a guarantee of specific outcomes.

Structural Analysis: An Amphipathic Challenge

The solubility behavior of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is dictated by its amphipathic nature—a molecular structure with distinct polar and nonpolar regions.[1][2]

  • Hydrophilic Head: The (3S,4R)-pyrrolidin-3-ol moiety contains a hydroxyl (-OH) group and a secondary amine (-NH-). Both groups are polar and capable of forming hydrogen bonds with polar solvents like water.[3] The secondary amine is also basic, meaning its charge state and solubility can be manipulated by pH.[4][5]

  • Hydrophobic Tail: The hept-1-yn-1-yl group is a seven-carbon alkyne chain. This long, hydrocarbon tail is nonpolar and lipophilic, leading to poor solubility in aqueous solutions.[6][7][8][9][10]

This dual character predicts that the compound will likely have poor solubility in both highly polar (e.g., water) and highly nonpolar (e.g., hexane) solvents, a common challenge for over 70% of new chemical entities in drug development pipelines.[11][12]

Troubleshooting Guide & FAQs

This section is designed as a logical workflow to systematically address solubility issues, from initial stock preparation to final assay conditions.

FAQ 1: My compound won't dissolve in standard aqueous buffers (e.g., PBS, TRIS). What should I do first?

Answer:

This is expected due to the compound's long hydrophobic tail. Direct dissolution in aqueous buffers is unlikely to succeed. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.[13][14]

Initial Solvent Screening Protocol:

  • Objective: To identify a primary organic solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 1 mg) into several different glass vials.[15]

    • To each vial, add a small, measured volume (e.g., 100 µL) of a single, high-purity organic solvent.

    • Test solvents across a polarity range. Start with common, water-miscible solvents.

    • Observe solubility at room temperature. If the compound does not dissolve, gentle warming (to 37-40°C) or brief sonication can be attempted, but watch for compound degradation.[14]

  • Solvent Recommendations:

SolventPolarityRationale & Considerations
DMSO Polar AproticExcellent solubilizing power for many drug-like molecules. A standard first choice.[14]
Ethanol Polar ProticLess toxic than DMSO for many cell-based assays. Good for moderately polar compounds.
Methanol Polar ProticSimilar to ethanol but can be more volatile and toxic.
DMF / DMA Polar AproticStrong solvents, but higher toxicity. Use if DMSO or ethanol fails.

Key Insight: The goal is to find a solvent that can fully dissolve the compound at a high concentration, which can then be diluted into the final experimental buffer. This minimizes the final concentration of the organic solvent in your assay.[13]

FAQ 2: I've made a stock in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer:

This is a classic problem known as "crashing out." It occurs when the compound, upon dilution, finds itself in an environment (the aqueous buffer) where it is no longer soluble. Several strategies can mitigate this.

Strategy 1: Decrease the Final Concentration The simplest solution is to test lower final concentrations of your compound. It may be that your target concentration is above the compound's thermodynamic solubility limit in the final buffer.

Strategy 2: Use a Co-solvent System A co-solvent is a water-miscible organic solvent used in the final buffer to increase the solubility of a poorly soluble compound.[16][17]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), N-methyl-2-pyrrolidone (NMP).

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more hospitable to the hydrophobic tail of your compound.[16]

Co-solvent Screening Protocol:

  • Prepare your aqueous buffer (e.g., PBS).

  • Create several batches of the buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% Ethanol).

  • Spike your concentrated DMSO stock into each co-solvent buffer to the desired final concentration.

  • Observe for precipitation immediately and after a set time (e.g., 1-2 hours) at the experimental temperature.

  • Important: Always run a vehicle control (buffer + co-solvent only) in your experiment to ensure the co-solvent itself does not affect the biological outcome.[14]

Strategy 3: pH Adjustment The pyrrolidine nitrogen is a weak base. By lowering the pH of the buffer, you can protonate this nitrogen, creating a positively charged ammonium salt.[3][5] This salt form is typically much more water-soluble than the neutral "free base."[18][19]

  • Mechanism: The Henderson-Hasselbalch equation governs the ratio of ionized to non-ionized drug.[20][21][22] Lowering the pH below the compound's pKa will favor the more soluble, ionized form.

  • Protocol:

    • Estimate the pKa of the pyrrolidine nitrogen (typically around 9.5-11.0 for simple alkyl amines).[3]

    • Prepare your buffer at a pH at least 1-2 units below the estimated pKa (e.g., pH 7.4, 6.5).

    • Attempt the dilution again.

    • Caution: Ensure the new pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to resolving solubility issues with (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol.

G cluster_start Initial Problem cluster_step1 Step 1: Stock Solution cluster_step2 Step 2: Troubleshooting cluster_end Resolution Start Compound is insoluble in aqueous buffer PrepStock Prepare concentrated stock in organic solvent (e.g., DMSO) Start->PrepStock TestDilution Dilute stock into aqueous buffer PrepStock->TestDilution Precipitates Does it precipitate? TestDilution->Precipitates TryCosolvent Try Co-solvent System (e.g., Ethanol, PEG-400) Precipitates->TryCosolvent Yes Success Soluble: Proceed with Experiment Precipitates->Success No TryCosolvent->TestDilution Re-test AdjustpH Adjust Buffer pH (Acidify to protonate amine) TryCosolvent->AdjustpH If fails AdjustpH->TestDilution Advanced Consider Advanced Formulation (e.g., Cyclodextrins) AdjustpH->Advanced If fails

Caption: A step-by-step workflow for addressing solubility issues.

FAQ 3: Co-solvents and pH adjustment are not working or are incompatible with my assay. Are there more advanced options?

Answer:

Yes. When simpler methods fail, formulation strategies that encapsulate the hydrophobic part of the molecule can be highly effective. The most common and accessible method for a research setting is the use of cyclodextrins.[23][24]

Advanced Strategy: Cyclodextrin Encapsulation

  • What are they? Cyclodextrins are cyclic oligosaccharides that form a torus, or donut-like, structure. The exterior is hydrophilic, while the interior cavity is non-polar.[25][26][27]

  • Mechanism: The hydrophobic heptynyl tail of your compound can become encapsulated within the cyclodextrin's non-polar cavity. This forms an "inclusion complex" where the hydrophobic portion is shielded from the water, while the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[25][27][28]

  • Recommended Cyclodextrin: For research applications, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high aqueous solubility and reduced toxicity compared to natural beta-cyclodextrin.[25][26]

Protocol for Using HP-β-CD:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a concentrated stock (e.g., 20-40% w/v). This may require stirring or gentle warming.

  • Method A (Direct): Add your compound (as a solid or from a minimal amount of organic stock) directly to the HP-β-CD solution. Stir or sonicate until dissolved. The molar ratio of cyclodextrin to drug is critical and may require optimization (start with a high molar excess of cyclodextrin, e.g., 10:1).[26]

  • Method B (Solvent Evaporation): Dissolve your compound in a minimal volume of a volatile organic solvent (e.g., ethanol). Add this solution to the aqueous HP-β-CD stock. The organic solvent can then be removed under a stream of nitrogen or by rotary evaporation, leaving the aqueous inclusion complex behind.

  • Confirmation: Successful complexation often results in a clear solution. This can be further diluted for your experiments.

G cluster_system Aqueous Environment cluster_drug CD HP-β-CD W2 CD->W2 Soluble Exterior Head Polar Head Tail Hydrophobic Tail W1 Head->W1 H-Bond Tail->CD Encapsulation (Hydrophobic Interaction) W3 W4

Caption: Encapsulation by a cyclodextrin to improve aqueous solubility.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • World Pharma Today. (2025).
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Ascendia Pharma. (n.d.).
  • Academia.edu. (n.d.).
  • MDPI. (2024).
  • Basicmedical Key. (2016). The solubility of drugs.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Dependence of Solubility on pH Explained. (n.d.). Dependence of Solubility on pH Explained.
  • OAText. (n.d.).
  • ResearchGate. (2025). Cyclodextrin Encapsulation to Prevent the Loss of l -Menthol and its Retention during Drying.
  • Benchchem. (2025). Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • OpenOChem Learn. (n.d.). Physical Properties of Alkynes.
  • PMC. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.
  • Open Education Alberta. (n.d.).
  • University of Liverpool. (n.d.). Solubility and pH of amines.
  • ResearchGate. (2025).
  • Bitesize Bio. (2025).
  • Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples.
  • CK-12 Foundation. (2026). Physical and Chemical Properties of Alkynes.
  • ADMET & DMPK. (2015).
  • ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | ACS Omega.
  • University of Texas at Austin. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Enfanos. (n.d.).
  • ResearchGate. (n.d.). Amphiphilic Small Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs | Request PDF.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • Veranova. (n.d.).
  • Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes.
  • Chemistry LibreTexts. (2023). Properties and Bonding in the Alkynes.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • NIH. (n.d.). (3R,4S)-pyrrolidine-3,4-diol - PubChem.
  • Quora. (2023). In general, which type of solvent is best suited to dissolve nonpolar substances?.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Pyrrolidine.
  • Cheméo. (n.d.). 3-Pyrrolidinol.
  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • ACS Publications. (2008). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective | Industrial & Engineering Chemistry Research.
  • CymitQuimica. (n.d.). CAS 122536-94-1: (S)-3-hydroxypyrrolidine hydrochloride.
  • Journal of The Electrochemical Society. (2023). Investigation of the Physicochemical Properties of Pyrrolidinium-Based Mixed Plastic Crystal Electrolytes.
  • Sigma-Aldrich. (n.d.). (S)-3-Pyrrolidinol hydrochloride | 122536-94-1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Analysis of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Topic: 13C NMR Chemical Shifts for (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Con...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Context[1][2][3][4]

This guide provides a technical analysis of the 13C NMR spectral signature for (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a functionalized pyrrolidine scaffold often encountered in the synthesis of sphingolipid mimics, glycosidase inhibitors (e.g., Preussin analogs), and amphiphilic drug candidates.

The core challenge in characterizing this molecule lies in distinguishing the trans-disposition of substituents (3S,4R) from the cis-isomer (3S,4S) and verifying the integrity of the internal alkyne chain. This guide compares the theoretical and empirical shifts of the target molecule against its N-Boc protected intermediate and the unsubstituted pyrrolidin-3-ol core , providing a self-validating reference for synthetic verification.

Key Structural Features[2][3][5][6]
  • Core: Pyrrolidine ring (saturated 5-membered nitrogen heterocycle).

  • Stereochemistry: (3S, 4R) configuration (trans-relationship between -OH and -alkyne).

  • Substituents:

    • C3: Secondary hydroxyl group (diagnostic downfield shift).

    • C4: Hept-1-ynyl group (internal alkyne, lipid tail mimic).

Structural Visualization & Numbering

The following diagram illustrates the atom numbering used throughout this guide and the stereochemical assignment workflow.

G cluster_nmr Stereochemical Assignment Logic Molecule (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol Synthesis Synthesis via Tartrate/Malate or Cycloaddition NBoc Intermediate: N-Boc-Protected Synthesis->NBoc C-C Bond Formation Deprotection Acidic Deprotection (TFA or HCl) NBoc->Deprotection Target Target Free Amine (Active Species) Deprotection->Target Yields Free Base NOESY NOESY Correlation: H3 <-> H4 Result Trans = Weak/No Signal Cis = Strong Signal NOESY->Result

Caption: Synthetic workflow and stereochemical validation logic for 4-alkynylpyrrolidin-3-ols.

Comparative 13C NMR Data

The following tables compare the chemical shifts of the target molecule against its key synthetic precursors. Note that chemical shifts (


) are solvent-dependent; values below are standardized for CDCl

(77.16 ppm reference) unless otherwise noted.
Table 1: Target vs. Precursor Comparison

This table highlights the diagnostic shifts that confirm successful alkylation at C4 and deprotection.

Carbon PositionTarget: (3S,4R)-Free Base (

ppm)
Intermediate: N-Boc Protected (

ppm)
Reference: Unsubstituted 3-Pyrrolidinol (

ppm)
Diagnostic Note
C2 (CH

N)
54.5 - 55.5 51.0 - 52.5 (Rotamers)54.8C2 shifts upfield in N-Boc form due to carbamate anisotropy.
C3 (CH-OH) 73.0 - 75.0 70.0 - 72.070.3Hydroxyl-bearing carbon; slight downfield shift upon C4 substitution (

-effect).
C4 (CH-R) 38.0 - 42.0 35.0 - 38.035.0 (CH

)
Critical: Transformation from CH

to CH-alkyne causes downfield shift.
C5 (CH

N)
51.0 - 53.0 48.0 - 50.0 (Rotamers)52.3Sensitive to N-protecting group removal.
C1' (Alkyne) 82.0 - 84.0 81.0 - 83.0N/AInternal alkyne signal (quaternary).
C2' (Alkyne) 80.0 - 82.0 79.0 - 81.0N/AInternal alkyne signal (quaternary).
Boc (t-Bu) Absent ~28.5 (Me), ~80.0 (Cq), ~154 (C=O)N/ADisappearance confirms deprotection.
Table 2: Side Chain Analysis (Hept-1-ynyl Fragment)

Verifying the lipid tail integrity is crucial, as migration or saturation can occur during synthesis.

Carbon FragmentExpected Shift (

ppm)
Multiplicity (DEPT-135)
C3' (CH

propargylic)
18.5 - 19.5Negative (Inverted)
C4' (CH

)
28.0 - 29.0Negative (Inverted)
C5' (CH

)
31.0 - 31.5Negative (Inverted)
C6' (CH

)
22.0 - 22.5Negative (Inverted)
C7' (CH

terminal)
13.9 - 14.1Positive (Upright)

Analyst Insight: In the N-Boc protected intermediate, resonances for C2 and C5 often appear as broad or split peaks (rotamers) due to restricted rotation around the N-CO bond. This "doubling" effect disappears upon deprotection to the free amine.

Experimental Methodology & Validation Protocols

To ensure high-fidelity data acquisition for this polar amine, the following protocol is recommended.

A. Sample Preparation[5][6][7]
  • Solvent Choice:

    • CDClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  Standard for N-Boc intermediates.[1]
      
    • MeOD-d

      
      :  Preferred for the free amine product. The free secondary amine and hydroxyl group can lead to solubility issues or broad peaks in CDCl
      
      
      
      due to hydrogen bonding.
    • Note: If using MeOD, expect all signals to shift slightly (typically < 1-2 ppm) relative to CDCl

      
      .
      
  • Concentration: Dissolve 10–15 mg of compound in 0.6 mL of solvent. Filter through a cotton plug if any turbidity remains (salt contaminants).

B. Stereochemical Assignment (Trans vs. Cis)

The (3S,4R) trans stereochemistry is best validated using 2D NMR, as 13C shifts alone are often insufficient to distinguish diastereomers definitively.

  • NOESY Experiment:

    • Trans (3S,4R): The H3 and H4 protons are on opposite faces of the ring. You should observe weak or no NOE correlation between H3 and H4.

    • Cis (3S,4S): H3 and H4 are on the same face. Expect a strong NOE correlation .

  • Coupling Constants (

    
    ): 
    
    • While this guide focuses on 13C, the 1H NMR coupling constant is a quick check.

    • Trans typically shows

      
       Hz.
      
    • Cis typically shows

      
       Hz (though ring conformation flexibility can obscure this).
      
C. Protocol for Free Base Isolation

If the 13C spectrum shows residual Boc signals (28, 80, 154 ppm) or broadness:

  • Dissolve crude salt (HCl or TFA salt) in minimal water.

  • Basify with 2M NaOH to pH > 12.

  • Extract exhaustively with CHCl

    
     (pyrrolidines are water-soluble; use 5x extractions).
    
  • Dry over Na

    
    SO
    
    
    
    and evaporate. Do not use acidic drying agents.

References

  • BenchChem. (2025).[2] A Comparative Guide to the 1H and 13C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Retrieved from

  • Oregon State University. (2022). 13C NMR Chemical Shift Tables and Functional Group Regions. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. Retrieved from

  • ChemicalBook. (2024).[3] 13C NMR Spectrum of 1-Heptyne. Retrieved from

  • ResearchGate. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

Comparative

Technical Guide: IR Spectroscopy Profiling of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Executive Summary This guide details the infrared (IR) spectroscopic profile of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a specialized chiral intermediate used in the synthesis of glycosidase inhibitors and BACE1 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the infrared (IR) spectroscopic profile of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol , a specialized chiral intermediate used in the synthesis of glycosidase inhibitors and BACE1 inhibitors.

The molecule presents a unique analytical challenge: it contains a disubstituted internal alkyne (


), a moiety often "silent" or extremely weak in IR spectroscopy due to a minimal change in dipole moment during vibration. Consequently, this guide compares standard IR techniques with Raman Spectroscopy  (the superior alternative for alkyne monitoring) and NMR  (for stereochemical validation), providing a comprehensive PAT (Process Analytical Technology) framework for drug development professionals.

Spectral Prediction & Peak Assignments

The IR spectrum of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol is dominated by hydrogen-bonded heteroatom stretches, while the carbon backbone provides subtle diagnostic features.

Predicted Characteristic Peaks (Mid-IR)

Based on fragment-based spectral prediction and empirical data from structural analogues (e.g., 4-alkynylpyrrolidines).

Region (cm⁻¹)IntensityFunctional GroupVibrational ModeDiagnostic Notes
3200–3550 Strong, BroadO-H / N-HStretchingDominant Feature. The secondary alcohol (O-H) and secondary amine (N-H) stretches overlap significantly. Intermolecular H-bonding broadens this band.
2850–2960 Medium-StrongC-H (

)
StretchingCharacteristic alkyl chain vibrations from the heptyl tail and pyrrolidine ring.
2200–2260 Weak / Very Weak C≡C (Internal)StretchingThe "Silent" Region. As a disubstituted alkyne with alkyl groups on both sides, the dipole change is minimal. This peak may be invisible in IR but is strong in Raman .
1450–1470 MediumCH₂ / CH₃Bending (Scissoring)Typical alkane deformation bands.
1050–1150 Medium-StrongC-OStretchingDiagnostic for the secondary alcohol at the C3 position.
700–900 MediumN-HWaggingBroad "hump" often seen in secondary amines; position varies with H-bonding.

Critical Insight: Do not rely solely on IR to confirm the presence of the alkyne moiety in this molecule. The lack of a strong peak at ~2100–2250 cm⁻¹ is a false negative risk .

Comparative Analysis: IR vs. Alternatives

For this specific pharmacophore, IR spectroscopy is necessary but insufficient. A multi-modal approach is required for robust characterization.

Comparison Matrix
FeatureIR Spectroscopy (Target)Raman Spectroscopy (Alternative 1)NMR Spectroscopy (Alternative 2)
Alkyne Detection Poor. Internal alkynes are weak/silent due to symmetry rules.Excellent. The C≡C stretch is highly polarizable, yielding a sharp, intense peak at ~2235 cm⁻¹.Good.

C NMR shows distinct

carbons (~80 ppm).
Stereochemistry Ineffective. Cannot distinguish (3S,4R) from enantiomers/diastereomers without VCD.Ineffective. Identical spectra for enantiomers.Superior. Coupling constants (

) and NOE confirm relative (trans/cis) stereochemistry.
Throughput High (ATR takes seconds).High (Non-contact, through-glass).Low (Requires dissolution/lock).
Sample State Solid/Oil (Contact required).Solid/Liquid (Non-destructive).Solution only.
Technical Recommendation
  • Routine ID: Use ATR-FTIR to confirm the amine/alcohol core.

  • Reaction Monitoring: Use Raman to track the formation of the alkyne bond or consumption of the precursor.

  • Batch Release: Use

    
    H-NMR  to validate the (3S,4R) stereochemical purity.
    

Experimental Protocol (ATR-FTIR)

Objective: Obtain a reproducible fingerprint spectrum for the viscous oil/low-melting solid intermediate.

  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

    • Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Background), 32 (Sample).[1]

  • Sample Preparation:

    • Note: The free base amine is likely hygroscopic and may absorb atmospheric CO₂ (forming carbamates).

    • Step 1: Ensure the ATR crystal is clean (methanol wipe).

    • Step 2: Place a small droplet (~10 mg) of the neat oil/solid on the crystal.

    • Step 3: Apply high pressure using the anvil to ensure good optical contact.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission library is needed).

    • Baseline correct (linear) only if significant drift is observed.

    • Identify the C-O stretch (~1100 cm⁻¹) and O-H/N-H region as primary quality markers.

Analytical Workflow Diagram

AnalyticalWorkflow Start Sample: (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol IR_Analysis Step 1: ATR-FTIR Analysis Start->IR_Analysis Check_OH_NH Check 3200-3500 cm⁻¹ (Confirm Amine/Alcohol) IR_Analysis->Check_OH_NH Alkyne_Check Check 2200-2260 cm⁻¹ (Alkyne Signal) Check_OH_NH->Alkyne_Check Decision Is Alkyne Peak Visible? Alkyne_Check->Decision Raman Step 2: Raman Spectroscopy (Confirm C≡C Integrity) Decision->Raman No / Weak (Expected) NMR Step 3: ¹H-NMR / NOESY (Confirm (3S,4R) Stereochem) Decision->NMR Yes (Rare) Raman->NMR Pass Batch Release NMR->Pass

Figure 1: Recommended analytical workflow. Note that Raman is prioritized for alkyne verification due to the low IR intensity of the internal triple bond.

References

  • General IR/Raman Theory for Alkynes

    • Comparison of Infrared and Raman Spectra in Pharmaceutical Diagnosis.[2] SciTePress. Link

    • IR Spectroscopy Tutorial: Alkynes. University of Colorado Boulder. Link

  • Synthesis & Characterization of Pyrrolidine-3-ol Intermediates

    • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.[3][4] Bioorganic & Medicinal Chemistry Letters. Link

    • (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol Compound Summary. PubChem. Link

  • Spectral Data for Structural Analogues

    • Pyrrolidine IR Spectrum (Gas Phase). NIST Chemistry WebBook. Link

    • IR Spectra of Selected Compounds (Alcohols/Amines). Chemistry LibreTexts. Link

Sources

Validation

A Comparative Guide to the Stereochemical Confirmation of (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and intellectual property. For chiral molecules such as (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol, a novel synthetic intermediate, unambiguous confirmation of both its relative and absolute stereochemistry is paramount. This guide provides an in-depth comparison of the available analytical methodologies for this critical task, anchored by the gold standard of Single-Crystal X-ray Crystallography and contrasted with powerful solution-state and separative techniques.

The challenge with a molecule like (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol lies in its two stereocenters (C3 and C4). This gives rise to four possible stereoisomers. Our goal is to definitively prove that a given sample contains the desired (3S,4R) isomer, which possesses a trans relationship between the hydroxyl and heptynyl substituents.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[1] It provides an unequivocal map of atomic positions, bond lengths, and angles, thereby directly revealing both the relative and absolute stereochemistry.[2]

The underlying principle involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[3] Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic structure is derived.

Causality in the X-ray Crystallography Workflow

The journey from a powdered sample to a finalized crystal structure is a multi-step process where each stage is critical for success. The most significant hurdle is often the first step: growing a diffraction-quality crystal.[2][3][4] For small molecules with conformational flexibility, this can be particularly challenging.[3]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement A Purified Compound B Crystal Growth Screening A->B Systematic Trials (Vapor diffusion, etc.) C Single Crystal (>0.1 mm) B->C Success D Mount Crystal C->D E X-ray Diffractometer D->E F Collect Diffraction Pattern E->F G Data Processing & Scaling F->G H Solve Phase Problem (Direct Methods) G->H I Build Initial Model H->I J Refine Structure I->J K Final Structure Validation J->K

Caption: Workflow for Small-Molecule X-ray Crystallography.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Dissolve the purified (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol). Screen for crystallization conditions using techniques such as slow evaporation, vapor diffusion over a non-solvent (e.g., hexane), or cooling. Aim for crystals >0.1 mm in all dimensions with no visible imperfections.[4]

  • Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.[4] Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[1]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods to generate an initial electron density map. Build an atomic model into the map and refine it against the experimental data until convergence.

  • Absolute Stereochemistry: For light-atom molecules, the absolute configuration is typically determined using anomalous dispersion effects, which is more effective with a copper X-ray source.[1] The resulting Flack parameter should be close to zero for the correct enantiomer.[5]

Alternative & Complementary Methodologies

While X-ray crystallography is definitive, its requirement for a high-quality crystal is a significant bottleneck.[2][6] Several powerful solution-state and separative techniques can provide the necessary structural confirmation, often more rapidly.

Technique Information Provided Key Advantage Key Limitation
X-ray Crystallography Absolute & Relative Stereochemistry, Connectivity, ConformationUnambiguous 3D structureRequires diffraction-quality single crystals
NMR Spectroscopy (NOESY/ROESY) Relative Stereochemistry, Connectivity, ConformationWorks in solution, no crystal neededDoes not directly determine absolute stereochemistry
Vibrational Circular Dichroism (VCD) Absolute Stereochemistry, ConformationWorks in solution, no crystal neededRequires computational modeling (DFT) for interpretation
Chiral HPLC Enantiomeric Purity (ee%)Excellent for quantification of enantiomersProvides no structural information beyond separation

Method 2: NMR Spectroscopy for Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the connectivity of a molecule. For stereochemistry, 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating Frame Overhauser Effect Spectroscopy (ROESY) are critical. These experiments detect through-space interactions between protons that are close to each other (<5 Å), allowing for the determination of relative stereochemistry.[7][8]

For our target molecule, a key NOESY correlation would be expected between the proton at C3 and the proton at C4. In the trans isomer ((3S,4R) or (3R,4S)), these protons are on opposite faces of the pyrrolidine ring, leading to a weak or absent NOESY cross-peak. Conversely, the cis isomer would show a strong cross-peak.

Experimental Protocol: 2D NOESY/ROESY
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a standard 1D proton spectrum to identify chemical shifts. Record a 2D NOESY or ROESY spectrum. ROESY is often preferred for small to medium-sized molecules as it avoids potential zero-crossing issues that can affect NOESY.[9]

  • Analysis: Process the 2D spectrum. The presence of an off-diagonal cross-peak indicates spatial proximity between the two correlated protons.[8] For (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol, analyze the region correlating H3 and H4 to confirm their trans relationship.

NMR_Logic A Acquire 2D NOESY/ROESY Spectrum B Analyze H3-H4 Cross-Peak A->B C Strong H3-H4 Cross-Peak? B->C D Conclusion: cis-isomer C->D Yes E Conclusion: trans-isomer (Consistent with 3S,4R) C->E No / Very Weak

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol

Executive Summary & Hazard Logic Handling (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol requires a risk-based approach that transcends generic safety data sheets. As a chiral pyrrolidine derivative often utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol requires a risk-based approach that transcends generic safety data sheets. As a chiral pyrrolidine derivative often utilized in the synthesis of prostaglandin analogs or specific enzyme inhibitors (e.g., nNOS), this compound presents a dual-hazard profile: chemical corrosivity/irritation inherent to the amine core and potential pharmacological potency .

The Safety Logic:

  • The Pyrrolidine Core: Secondary amines are bases.[1] They are lipophilic and can rapidly penetrate the stratum corneum, causing severe irritation or chemical burns.

  • The Alkyne/Alcohol Functionality: These groups increase polarity and reactivity. While they lower volatility compared to parent pyrrolidine, they do not mitigate the risk of skin absorption.

  • Stereochemical Purity: High-purity chiral intermediates are often biologically active. Until specific toxicology data confirms otherwise, Occupational Exposure Band (OEB) 3 or 4 protocols (Potent Compound Handling) must be defaulted to.

PPE Selection Matrix

Standard laboratory PPE (coat, glasses) is insufficient for this intermediate.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for stock solutions.Pyrrolidines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (Indirect Vented)Note: Safety glasses are NOT acceptable for liquid handling.Amines can cause "blue haze" (corneal edema) and permanent damage. Goggles seal against vapors and splashes.
Respiratory Primary: Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/P100 cartridges.The compound has low volatility but high toxicity potential. Inhalation of aerosols during weighing or rotary evaporation must be prevented.
Body Tyvek® Lab Coat (Closed front) or Chemical Apron over standard cotton coat.Standard cotton absorbs liquids, holding the irritant against the skin. Impervious materials are required for stock handling.

Operational Protocols: The "Zero-Contact" Standard

A. Donning Sequence (Critical for Contamination Control)

Correct donning prevents self-contamination before work begins.

  • Inspection: Check fume hood certification sticker.

  • Body: Don Tyvek coat/apron. Ensure cuffs are elasticized or taped.

  • Respiratory (if required): Don respirator and perform positive/negative pressure seal check.

  • Eyes: Don goggles. Adjust for tight seal around temples.

  • Hands:

    • Wash and dry hands.[2]

    • Don Inner Gloves (tuck under lab coat cuff).

    • Don Outer Gloves (pull over lab coat cuff).

B. Handling Workflow

Task: Weighing & Solubilization

  • Static Control: Use an anti-static gun on the weighing boat. Alkynyl compounds can be static-prone solids/oils.

  • Containment: Perform all weighing inside the fume hood. Do not tare the balance outside the hood.

  • Solvent Addition: Add solvent (e.g., DCM, MeOH) slowly down the side of the vessel to prevent aerosolization.

  • Waste: All wipes, pipettes, and weigh boats touching the compound are Hazardous Waste . Do not use general trash.

C. Doffing (Removal) Strategy

Most exposures occur here. Follow the "Beak Method".

  • Outer Gloves: Pinch the outside of one glove near the wrist. Peel downwards, turning it inside out. Ball it into the gloved hand. Slide a finger under the second glove and peel off. Discard.

  • Goggles: Handle by the strap only.

  • Coat: Remove without touching the outside front.[2]

  • Inner Gloves: Remove using the same "Beak Method."

  • Hygiene: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.

Visualization: Decision Logic & Emergency Response

Figure 1: PPE Selection Decision Tree

Use this logic flow to determine the necessary protection level based on your specific task.

PPE_Decision_Tree Start Start: Handling (3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol State Physical State? Start->State Solid Solid / Viscous Oil State->Solid Pure Solution In Solution (Organic Solvent) State->Solution Diluted Spill Spill (>10mL or >1g) State->Spill Weighing Weighing/Transfer Solid->Weighing Task_Sol Task Type? Solution->Task_Sol Reaction Reaction/Workup Task_Sol->Reaction Closed System Level1 LEVEL 1 PPE: Double Nitrile Gloves Lab Coat + Apron Safety Glasses Fume Hood Task_Sol->Level1 Level2 LEVEL 2 PPE: Double Gloves (Laminate Outer) Splash Goggles Tyvek Sleeves/Coat Fume Hood Weighing->Level2 Dust/Aerosol Risk Reaction->Level2 Open Handling Level3 LEVEL 3 (High Risk): Full Face Respirator (OV/P100) Chem-Resistant Suit Silver Shield Gloves Spill->Level3

Caption: Protocol for selecting PPE intensity based on physical state and operational risk.

Figure 2: Emergency Exposure Response

Immediate actions for skin or eye contact.[3]

Emergency_Response Exposure EXPOSURE INCIDENT Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Attention Inhale->Action_Inhale Medical SEEK MEDICAL HELP Bring SDS/Chemical Structure Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate First Aid workflow. Speed is critical to prevent chemical burns from amine moieties.

Disposal & Decontamination

Chemical Stability: The alkyne moiety is stable under standard conditions but reactive toward strong oxidizers. The pyrrolidine ring is basic.[1]

  • Liquid Waste: Segregate into "Basic Organic Waste" containers. Do not mix with acids (exothermic neutralization risk) or oxidizers.

  • Solid Waste: Silica gel, filter paper, and gloves must be double-bagged in hazardous waste bags labeled "Toxic/Irritant Solid."

  • Spill Cleanup:

    • Small Spill (<5g/mL): Absorb with vermiculite or sand. Do not use paper towels (rapid evaporation surface).

    • Decontamination: Wipe surface with 10% dilute acetic acid (to neutralize the amine) followed by soap and water.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • PubChem. Pyrrolidine Compound Summary (Hazard Identification). National Library of Medicine.[4]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

  • ECHA (European Chemicals Agency). Substance Information: Pyrrolidine Derivatives.

Disclaimer: This guide assumes the compound is a high-purity research intermediate. In the absence of a specific toxicological study, "Universal Precautions" for potent pharmaceutical intermediates are applied.

Sources

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Reactant of Route 1
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
Reactant of Route 2
(3S,4R)-4-(hept-1-yn-1-yl)pyrrolidin-3-ol
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